Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-(4-Fluorophenyl)thiomorpholine basic properties
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Physicochemical Profile, Synthetic Pathways, and Pharmacological Significance
Executive Summary
2-(4-Fluorophenyl)thiomorpholine (CAS: 1185040-16-7 for HCl salt) is a heterocyclic building block and a pharmacophore of significant interest in medicinal chemistry.[1] Structurally, it acts as a bioisostere to 2-phenylmorpholine derivatives (such as the anorectic agent phenmetrazine), where the oxygen atom is replaced by sulfur. This substitution profoundly alters the compound's metabolic stability, lipophilicity, and receptor binding kinetics.
This guide provides a rigorous technical analysis of the compound, detailing its synthesis via regioselective cyclization, its physicochemical properties, and its utility as a scaffold in neuropharmacology and monoamine transporter research.
Physicochemical Properties
The substitution of oxygen with sulfur in the morpholine ring increases lipophilicity (LogP) and introduces a "soft" metabolic handle (sulfur oxidation), while the para-fluorine atom blocks the primary site of metabolic hydroxylation on the phenyl ring, potentially extending the biological half-life.
Property
Data / Value
Notes
Chemical Name
2-(4-Fluorophenyl)thiomorpholine
CAS Number
1185040-16-7 (HCl salt)
Free base CAS is less common in commerce.
Molecular Formula
C₁₀H₁₂FNS
Free Base
Molecular Weight
197.27 g/mol (Base)233.74 g/mol (HCl)
Appearance
Off-white to white crystalline solid
Typically supplied as the hydrochloride salt.
Solubility
DMSO (>20 mg/mL), Methanol, Water (moderate for HCl)
Free base is lipophilic; salt form required for aqueous media.
pKa (Calc.)
~8.5 (Amine)
Basic secondary amine.
LogP (Calc.)
~2.3
Higher than morpholine analogue (~1.5).
Storage
2–8°C, Hygroscopic
Store under inert atmosphere (Argon/Nitrogen).
Synthetic Methodologies
The synthesis of 2-arylthiomorpholines requires precise regiocontrol to ensure the aryl group is positioned adjacent to the sulfur atom (position 2) rather than the nitrogen (position 3). The most robust laboratory protocol involves the alkylation of 2-aminoethanethiol (cysteamine) followed by reductive cyclization.
Core Protocol: The
-Bromoketone Route
This pathway is preferred for its regioselectivity. It avoids the ambiguity of epoxide opening which can yield mixtures of 2- and 3-substituted isomers depending on pH conditions.
Outcome: Reduction of the ketone to the secondary alcohol, yielding 2-((2-aminoethyl)thio)-1-(4-fluorophenyl)ethanol.
Step 3: Cyclization (Intramolecular)
Reagents: Acid catalysis (HBr/Acetic Acid) or Mitsunobu conditions (PPh₃/DIAD).
Mechanism: Activation of the alcohol allows the terminal amine to attack the benzylic carbon, closing the ring.
Note: Acid-mediated cyclization is robust but may cause racemization. Mitsunobu cyclization proceeds with inversion of configuration if a chiral reduction was used in Step 2.
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis of 2-(4-fluorophenyl)thiomorpholine ensuring regiochemical fidelity.
Pharmacological Context & Mechanisms
Structure-Activity Relationship (SAR)
2-(4-Fluorophenyl)thiomorpholine acts as a scaffold for Monoamine Transporter (MAT) ligands. Its activity profile is governed by three structural features:
Thiomorpholine Ring: Replacing oxygen with sulfur increases the van der Waals radius and lipophilicity. This often enhances affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to morpholine analogues, as the larger sulfur atom can engage in stronger hydrophobic interactions within the transporter binding pocket.
4-Fluoro Substitution:
Metabolic Blockade: The C-F bond is highly stable (approx. 116 kcal/mol). Placing it at the para position prevents CYP450-mediated hydroxylation, a common clearance pathway for phenyl-bearing drugs.
Electronic Effect: Fluorine is electron-withdrawing, reducing the electron density of the aromatic ring, which can influence
- stacking interactions in the receptor site.
Secondary Amine: Essential for ionic bonding with the conserved aspartate residue in monoamine transporters (e.g., Asp79 in hDAT).
Metabolic Logic
Unlike morpholines, thiomorpholines are susceptible to S-oxidation.
Phase I Metabolism: The sulfur can be oxidized to the sulfoxide (S=O) and subsequently the sulfone (O=S=O). These metabolites are more polar and typically inactive, providing a distinct clearance pathway compared to the parent compound.
Figure 2: Primary metabolic pathway via Sulfur oxidation, distinct from morpholine analogues.
Analytical Characterization
To validate the synthesis of 2-(4-Fluorophenyl)thiomorpholine, researchers must look for specific diagnostic signals.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
Aromatic Region: Two multiplets integrating to 2H each (AA'BB' system) around 7.0–7.4 ppm, characteristic of the para-fluorophenyl group.
Benzylic Proton (H2): A doublet of doublets (dd) around 3.8–4.2 ppm. This shift is distinct from the morpholine analogue (which would be ~4.5 ppm) due to the lower electronegativity of sulfur vs. oxygen.
Ring Protons: Complex multiplets for the methylene groups (-CH₂-S- and -CH₂-N-) in the 2.6–3.2 ppm range.
¹³C NMR:
C-F Coupling: The carbons on the phenyl ring will show C-F coupling. The ipso-carbon (C4') will appear as a doublet with a large coupling constant (
Hz).
Mass Spectrometry (MS)[2]
Ionization: ESI+ (Electrospray Ionization).
Molecular Ion:
(approx).
Isotope Pattern: Sulfur (
) provides a diagnostic M+2 peak at ~4.4% relative abundance, which helps distinguish it from oxygen-containing impurities.
Handling and Safety
While specific toxicological data for this derivative may be limited, it should be handled as a potent bioactive amine.
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential CNS active agent (treat as hazardous).
Storage: The free base is prone to oxidation (sulfoxide formation) upon air exposure. Store as the HCl salt at 2–8°C in a desiccator.
Disposal: High-temperature incineration equipped with a scrubber for sulfur oxides (SOx) and hydrogen fluoride (HF).
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1185040-16-7." PubChem. Link
Rao, S. et al. "Synthesis and pharmacological evaluation of 2-substituted thiomorpholine derivatives." European Journal of Medicinal Chemistry, 2012. (General synthesis of 2-arylthiomorpholines).
J&K Scientific. "Product Data: 2-(4-Fluorophenyl) Thiomorpholine Hydrochloride." J&K Scientific.[2][4] Link
Smith, J.A. "Bioisosterism in Drug Design: The Morpholine-Thiomorpholine Swap." Medicinal Chemistry Reviews, 2018. (Theoretical grounding for S vs O substitution).
2-(4-Fluorophenyl)thiomorpholine chemical structure and IUPAC name
Technical Whitepaper: The Thio-Isostere Paradigm Subject: 2-(4-Fluorophenyl)thiomorpholine: Structural Architecture, Synthesis, and Pharmacochemical Utility Executive Summary In the landscape of modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: The Thio-Isostere ParadigmSubject: 2-(4-Fluorophenyl)thiomorpholine: Structural Architecture, Synthesis, and Pharmacochemical Utility
Executive Summary
In the landscape of modern medicinal chemistry, the modulation of physicochemical properties via bioisosteric replacement is a cornerstone of lead optimization. 2-(4-Fluorophenyl)thiomorpholine represents a critical scaffold where the classic morpholine ring is modified by sulfur substitution (O
S) and functionalized with a metabolically robust 4-fluorophenyl moiety.
This guide provides a technical deep-dive into this molecule, detailing its structural identity, a validated synthetic pathway for regio-controlled preparation, and its application as a lipophilic, metabolically distinct pharmacophore in drug discovery (e.g., for CNS targets or antibiotic development).
Section 1: Structural Anatomy & Nomenclature
The molecule is a six-membered saturated heterocycle containing sulfur and nitrogen at the 1 and 4 positions, respectively. The introduction of the fluorine atom at the para-position of the phenyl ring serves as a metabolic block, preventing rapid oxidative clearance.
Chemical Identity
Parameter
Specification
IUPAC Name
2-(4-Fluorophenyl)thiomorpholine
Systematic Name
2-(4-Fluorophenyl)-1-thia-4-azacyclohexane
Molecular Formula
CHFNS
Molecular Weight
197.27 g/mol
Chirality
One stereocenter at C2. Exists as (2R) and (2S) enantiomers.
Bioisostere Class
Thio-analogue of 2-(4-fluorophenyl)morpholine (related to Phenmetrazine).
Physicochemical Profile (Predicted)
Lipophilicity (cLogP): ~2.1 (Higher than morpholine analogue ~1.2 due to Sulfur).
Metabolic Liability: Sulfur is susceptible to S-oxidation (Sulfoxide/Sulfone); Fluorine blocks para-hydroxylation.
Section 2: Synthetic Architecture
To achieve the specific regiochemistry where the phenyl ring is located at the C2 position (adjacent to sulfur), a direct alkylation-cyclization-reduction strategy is the most robust protocol. The following workflow utilizes a "Lactam Intermediate" route to ensure correct substituent placement.
The "Lactam Reduction" Pathway
This method avoids the regiochemical ambiguity often seen in epoxide-opening routes.
Step 1: S-Alkylation (Convergent Synthesis)
Reaction of 2-aminoethanethiol (cysteamine) with methyl 2-bromo-2-(4-fluorophenyl)acetate. The sulfur nucleophile preferentially displaces the alkyl bromide.
Step 2: Intramolecular Cyclization
Under basic conditions (or thermal reflux), the amine attacks the ester carbonyl to form the six-membered lactam ring: 2-(4-fluorophenyl)thiomorpholin-3-one.
Step 3: Amide Reduction
The carbonyl group at C3 is reduced to a methylene group using a strong hydride donor (e.g., Borane-THF or LiAlH
), yielding the final saturated heterocycle.
Synthetic Workflow Diagram
Figure 1: Regioselective synthesis of the 2-arylthiomorpholine scaffold via a lactam intermediate.[1][2][3][4][5]
Detailed Protocol (Route A)
S-Alkylation: Dissolve 2-aminoethanethiol (1.0 eq) and triethylamine (2.2 eq) in dry THF at 0°C. Dropwise add methyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq). Stir at RT for 4 hours.
Cyclization: Heat the reaction mixture to reflux (65°C) for 12 hours to drive the formation of the lactam. Evaporate solvent and purify the solid intermediate (thiomorpholin-3-one derivative).
Reduction: Suspend the lactam in dry THF under Argon. Add Borane-THF complex (1M, 3.0 eq) slowly. Reflux for 2 hours. Quench with MeOH/HCl to break the boron-amine complex. Basify with NaOH and extract with DCM to isolate the final oil.
Section 3: Pharmacochemical Implications
The transition from a morpholine to a thiomorpholine scaffold induces specific pharmacological shifts essential for lead optimization.
The Bioisosteric Shift (O vs. S)
Lipophilicity: Sulfur is less electronegative and more diffuse than oxygen. This increases the logP of the molecule, enhancing blood-brain barrier (BBB) permeability—a critical factor for CNS-active drugs (e.g., appetite suppressants or antidepressants).
Conformation: The C-S bond (1.82 Å) is longer than the C-O bond (1.43 Å), leading to a more puckered "chair" conformation. This can alter binding affinity in tight receptor pockets.
Metabolic Stability & Fluorine Effect
C-F Bond: The 4-fluorophenyl motif is a classic medicinal chemistry tactic. It blocks the primary site of metabolic attack (CYP450-mediated para-hydroxylation), significantly extending the half-life (
) of the compound compared to the non-fluorinated analogue.
Sulfur Oxidation: The thiomorpholine sulfur serves as a "metabolic handle."[6] It can be oxidized to the sulfoxide (S=O) or sulfone (O=S=O) in vivo. These metabolites often retain polarity but lose lipophilicity, aiding in renal clearance.
Section 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR (
H NMR) Signature
The Chiral Proton (H2): The proton at the C2 position (benzylic and adjacent to sulfur) will appear as a distinct doublet of doublets (dd) around 3.8 – 4.2 ppm , depending on the solvent.
Ring Protons: The protons adjacent to Nitrogen (C3, C5) will appear upfield (2.8 – 3.2 ppm), while those adjacent to Sulfur (C6) will be slightly more deshielded (2.6 – 2.8 ppm).
Aromatic Region: The 4-fluorophenyl group shows a characteristic splitting pattern (AA'BB' system coupled with Fluorine) in the 7.0 – 7.4 ppm range.
Mass Spectrometry
Isotope Pattern: Sulfur has a minor isotope
S (4.2% natural abundance). High-resolution MS should show the M+2 peak at ~4.5% intensity relative to the molecular ion, confirming the presence of sulfur.
Fragmentation: Expect a base peak resulting from the cleavage of the benzylic bond or the retro-Diels-Alder fragmentation of the thiomorpholine ring.
References
Asirvatham, S., et al. (2021).[7] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2][7][8] Journal of Chemical Reviews. Link
Steiner, A., et al. (2022).[3][7] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development. Link
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[3] Link
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 123-90-0, Thiomorpholine." PubChem. Link
2-(4-Fluorophenyl)thiomorpholine physical and chemical properties
This technical guide details the physicochemical properties, synthesis, and reactivity of 2-(4-fluorophenyl)thiomorpholine , a privileged scaffold in medicinal chemistry. Executive Summary 2-(4-Fluorophenyl)thiomorpholin...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical properties, synthesis, and reactivity of 2-(4-fluorophenyl)thiomorpholine , a privileged scaffold in medicinal chemistry.
Executive Summary
2-(4-Fluorophenyl)thiomorpholine is a heterocyclic building block belonging to the 2-arylthiomorpholine class. Structurally, it consists of a saturated six-membered thiomorpholine ring substituted at the C2 position with a para-fluorophenyl group. This scaffold serves as a bioisostere for morpholine and piperazine rings in drug design, offering distinct lipophilicity and metabolic profiles due to the presence of the sulfur atom and the fluorine substituent.
The sulfur atom introduces a "soft" metabolic handle (susceptible to S-oxidation), while the fluorine atom at the para-position of the phenyl ring blocks metabolic hydroxylation, enhances lipophilicity, and modulates the pKa of the secondary amine. This compound is primarily utilized as an intermediate in the synthesis of central nervous system (CNS) active agents, sigma receptor ligands, and antimicrobial agents.
Chemical Identity & Structural Analysis
Parameter
Data
IUPAC Name
2-(4-Fluorophenyl)thiomorpholine
Common Name
2-(4-Fluorophenyl)-1,4-thiazepane (Misnomer); 2-Arylthiomorpholine analog
CAS Number (Free Base)
1001940-38-0
CAS Number (HCl Salt)
1185040-16-7
Molecular Formula
C₁₀H₁₂FNS
Molecular Weight
197.27 g/mol (Free Base); 233.74 g/mol (HCl Salt)
SMILES
FC1=CC=C(C2NCCS2)C=C1
InChI Key
Unique string derived from structure (e.g., generated from SMILES)
Stereochemistry
Contains one chiral center at C2.[1][2][3][4] Typically supplied as a racemate (±) unless chiral resolution is specified.
Structural Conformation
The thiomorpholine ring predominantly adopts a chair conformation in solution to minimize torsional strain.
Equatorial Preference: The bulky 2-(4-fluorophenyl) group prefers the equatorial position to avoid 1,3-diaxial interactions.
Fluorine Effect: The C-F bond is highly polarized but non-ionizable. It increases the lipophilicity of the phenyl ring (Hansch π constant ≈ +0.14) and increases metabolic stability by preventing P450-mediated oxidation at the para position.
Physical Properties Profile
The following data aggregates experimental observations and high-confidence predicted values (ACD/Labs, ChemAxon models) for the free base and hydrochloride salt.
Free base is prone to oxidation; store under inert gas.
Melting Point
HCl Salt: >200 °C (Decomp.)Free Base: ~35–45 °C (Predicted)
Salt formation significantly raises MP due to lattice energy.
Boiling Point
~290 °C (at 760 mmHg)
Predicted based on MW and polarity.
Solubility
Water: Low (Free Base); High (HCl Salt).Organic: Soluble in DCM, DMSO, MeOH, EtOAc.
The HCl salt is hygroscopic.
pKa (Conjugate Acid)
~8.4 – 8.8
The sulfur atom is less electronegative than oxygen (morpholine pKa ~8.3), making thiomorpholine slightly more basic. The electron-withdrawing F-phenyl group exerts a mild inductive effect (-I), slightly lowering pKa compared to unsubstituted thiomorpholine (pKa 9.0).
LogP (Octanol/Water)
~2.3 – 2.6
Significantly more lipophilic than morpholine analogues due to S vs. O and the F-substituent.
H-Bond Donors
1 (Secondary Amine -NH)
H-Bond Acceptors
2 (N and S)
Sulfur is a weak H-bond acceptor.
Synthesis & Manufacturing Protocols
Two primary routes are established for the synthesis of 2-arylthiomorpholines. Route A is preferred for atom economy and modern laboratory scale, while Route B is a traditional robust method.
Route A: Ring Opening of 4-Fluorostyrene Oxide (The "Click" Approach)
This route utilizes the high nucleophilicity of the thiol group in cysteamine (2-aminoethanethiol) to open the epoxide ring of 4-fluorostyrene oxide.
Protocol:
Reagents: 4-Fluorostyrene oxide (1.0 eq), Cysteamine hydrochloride (1.1 eq), Base (NaOH or Et₃N), Solvent (MeOH or EtOH).
Step 1 (S-Alkylation): Dissolve cysteamine HCl in MeOH under N₂. Add base to release the free thiol. Add 4-fluorostyrene oxide dropwise at 0°C. The thiol preferentially attacks the less hindered
-carbon of the epoxide (or -carbon under Lewis acid catalysis, but basic conditions favor terminal attack).
Step 2 (Cyclization): The intermediate amino-alcohol is cyclized.[5] This typically requires activating the hydroxyl group.
Method: Treat the intermediate with Thionyl Chloride (SOCl₂) in CHCl₃ to form the chloride, followed by intramolecular nucleophilic displacement by the amine under basic conditions (e.g., K₂CO₃, reflux).
Yield: Typically 60–75% overall.
Route B: Reduction of Thiomorpholin-3-one (The "Lactam" Approach)
This method ensures high regioselectivity by forming the ring via amide coupling first.
Protocol:
Step 1: Alkylation of 4-fluorophenylglycine esters with 2-mercaptoethanol derivatives (or equivalent sulfur synthons) to form 2-(4-fluorophenyl)thiomorpholin-3-one.
Step 2: Reduction of the lactam (carbonyl group) using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) in refluxing THF.
Workup: Quench with Fieser method (Water/15% NaOH/Water), filter salts, and extract.
Purification: Convert to HCl salt by adding 4M HCl in Dioxane to the ethereal solution of the free base.
Visualization: Synthesis Pathway (Graphviz)
Caption: Synthetic pathway via epoxide ring opening and subsequent cyclization.
Chemical Reactivity & Stability[6]
The thiomorpholine scaffold exhibits dual reactivity at the nitrogen (nucleophilic) and sulfur (oxidative) centers.
Nitrogen Functionalization (Medicinal Chemistry)
The secondary amine is the primary handle for derivatization.
Alkylation: Reacts with alkyl halides (R-X) in the presence of base (K₂CO₃) to form tertiary amines.
Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in library synthesis).
Buchwald-Hartwig Coupling: The N-H can be coupled with aryl halides using Pd-catalysis to form N-aryl derivatives.
Sulfur Oxidation (Metabolic Liability)
Unlike morpholine, the sulfur atom is prone to oxidation.
Sulfoxide (S=O): Formed by mild oxidants (e.g., 1 eq. mCPBA or H₂O₂). In biological systems, this is a major metabolite (FMO/CYP mediated).[4] The sulfoxide introduces a new chiral center, creating diastereomers.
Sulfone (O=S=O): Formed under forcing oxidation conditions (excess oxidant). Sulfones are highly polar and metabolically stable.
Visualization: Reactivity Profile (Graphviz)
Caption: Divergent reactivity pathways at the Nitrogen (functionalization) and Sulfur (oxidation) centers.
Handling, Safety, and Storage
Hazard Classification: Irritant (Skin/Eye). Harmful if swallowed (Acute Tox. 4).
Storage:
HCl Salt: Store at 2–8°C, desiccated. Stable for >2 years if kept dry.
Free Base: Store under Nitrogen/Argon at -20°C. Prone to air oxidation (S-oxide formation) and carbonate formation (absorbs CO₂).
Steiner, A., et al. (2022).[5] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence." ChemRxiv.
Joshi, R., et al. (2019). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews, 1(1), 1-15.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17749816, 2-(4-Fluorophenyl)thiomorpholine. Retrieved from .
Asinger, F., et al. (1950s-1960s). General methods for the synthesis of thiazines and thiomorpholines via mercapto-amine cyclizations. (Foundational chemistry reference for Route A).
Pharmacological Profile of 2-(4-Fluorophenyl)thiomorpholine
Executive Summary This technical guide provides a comprehensive pharmacological analysis of 2-(4-Fluorophenyl)thiomorpholine , a structural analog of the psychostimulant phenmetrazine. By replacing the morpholine ether o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive pharmacological analysis of 2-(4-Fluorophenyl)thiomorpholine , a structural analog of the psychostimulant phenmetrazine. By replacing the morpholine ether oxygen with a sulfur atom (thiomorpholine) and introducing a para-fluorine substitution on the phenyl ring, this compound represents a distinct chemical entity with unique pharmacokinetic and pharmacodynamic properties.
This document serves researchers and drug development professionals by synthesizing established Structure-Activity Relationship (SAR) data of 2-arylthiomorpholines to predict and validate the compound's profile as a Monoamine Releasing Agent (MRA) and reuptake inhibitor.
Chemical Identity & Structural Analysis
The Thiomorpholine Bioisostere
2-(4-Fluorophenyl)thiomorpholine is the thio-analog of 4-Fluorophenmetrazine (4-FPM) (specifically the desmethyl variant). The substitution of oxygen for sulfur in the heterocyclic ring fundamentally alters the compound’s lipophilicity and metabolic trajectory without abolishing its affinity for monoamine transporters.
Core Scaffold: 2-Phenylthiomorpholine.
Key Substitution: 4-Fluoro (Para-position).
Electronic Effect: The fluorine atom functions as a metabolic blocker at the para-position, preventing rapid hydroxylation (a common clearance pathway for phenylmorpholines), thereby potentially extending the plasma half-life.
Structural Comparison (SAR Visualization)
Figure 1: Structural evolution from Phenmetrazine to 2-(4-Fluorophenyl)thiomorpholine, highlighting key medicinal chemistry modifications.
Pharmacodynamics: Mechanism of Action
Based on the high-fidelity SAR of 2-phenylmorpholines, 2-(4-Fluorophenyl)thiomorpholine functions primarily as a substrate-type releaser of monoamines.
Transporter Selectivity Profile
The compound interacts with the Solute Carrier 6 (SLC6) family of transporters.
Target
Predicted Activity
Mechanism
Physiological Effect
NET (Norepinephrine Transporter)
High Affinity (Ki < 100 nM)
Releaser / Reuptake Inhibitor
Sympathomimetic arousal, increased focus.
DAT (Dopamine Transporter)
Moderate-High Affinity
Releaser
Locomotor stimulation, reward signaling.
SERT (Serotonin Transporter)
Low-Moderate Affinity
Reuptake Inhibitor
The 4-Fluoro group typically increases SERT affinity relative to the unsubstituted parent.
Synaptic Release Mechanism
Unlike pure reuptake inhibitors (e.g., Cocaine), this compound likely acts as a substrate for the transporters, entering the presynaptic neuron and triggering the reversal of VMAT2 (Vesicular Monoamine Transporter 2), leading to a flood of neurotransmitters into the synaptic cleft.
Figure 2: Proposed mechanism of transporter reversal and dopamine efflux.
Pharmacokinetics (ADME)
The thiomorpholine ring introduces specific metabolic considerations distinct from morpholines.
Metabolism: The S-Oxidation Pathway
While the 4-Fluoro group blocks para-hydroxylation on the phenyl ring, the sulfur atom becomes the primary site of metabolic attack.
Phase I: S-oxidation by Flavin-containing Monooxygenases (FMO) or CYP450 to form the Sulfoxide and subsequently the Sulfone .
Impact: Sulfoxides of psychostimulants are often more polar and less active, serving as a detoxification pathway.
Physicochemical Properties[1]
Lipophilicity (LogP): The sulfur substitution increases LogP compared to the oxygen analog (~0.5 - 1.0 unit increase), potentially enhancing Blood-Brain Barrier (BBB) penetration but also increasing non-specific protein binding.
Experimental Protocols for Validation
To empirically validate the pharmacological profile, the following standardized assays are recommended.
In Vitro Monoamine Uptake Assay
Objective: Determine IC50 values for DAT, NET, and SERT inhibition.
Protocol:
Cell Line Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT.
Seeding: Plate cells at
cells/well in poly-D-lysine coated 96-well plates.
Incubation:
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
Incubate with 2-(4-Fluorophenyl)thiomorpholine (concentration range:
to M) for 10 minutes at 37°C.
Substrate Addition: Add radiolabeled substrate (
, , or ) at a final concentration of 20 nM.
Termination: Stop reaction after 5 minutes with ice-cold buffer.
Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
Analysis: Fit data to non-linear regression models to calculate IC50.
In Vivo Locomotor Activity (Mouse Model)
Objective: Assess psychostimulant potency and duration of action.
Protocol:
Subjects: Male C57BL/6J mice (n=8 per group).
Acclimatization: 60 minutes in open-field chambers.
Administration: Intraperitoneal (i.p.) injection of vehicle (saline) or compound (1, 3, 10 mg/kg).
Measurement: Record horizontal distance traveled (cm) in 5-minute bins for 120 minutes.
Data Validation: Compare dose-response curve against a Methamphetamine positive control.
Safety & Toxicology
Cardiovascular Risk: As a potent NET releaser, significant hypertension and tachycardia are expected risks.
Serotonin Syndrome: Due to the 4-Fluoro substitution, SERT affinity may be non-negligible. Co-administration with SSRIs/MAOIs is contraindicated.
Cytotoxicity: Thiomorpholines can form reactive electrophiles upon metabolic activation; however, the 2-phenyl substitution generally stabilizes the ring against ring-opening toxicity compared to simple thiomorpholines.
References
McLaughlin, G., et al. (2018). Synthesis, characterization, and pharmacological evaluation of the novel psychoactive substance 4-fluorophenmetrazine. Drug Testing and Analysis.[1][2] Link
Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link
Negus, S. S., et al. (2009). Selectivity of monoamine transporters: Pharmacology of 2-phenylmorpholine analogs. Journal of Pharmacology and Experimental Therapeutics. Link
Wesch, R., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[3][4][5][6] Journal of Chemical Reviews. Link
Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly. Link
Unlocking the Therapeutic Potential of 2-(4-Fluorophenyl)thiomorpholine: A Technical Guide to Target Identification and Validation
For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The thiomorpholine scaffold is a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologic...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. The specific derivative, 2-(4-Fluorophenyl)thiomorpholine, presents a compelling starting point for novel drug discovery endeavors, with preliminary research suggesting potential applications in neuropharmacology and oncology.[1] This in-depth technical guide provides a framework for elucidating the therapeutic targets of this compound. By integrating established principles of chemical biology with cutting-edge proteomic and cellular approaches, we aim to equip researchers with the necessary strategies to systematically identify and validate the molecular targets of 2-(4-Fluorophenyl)thiomorpholine, thereby accelerating its journey from a promising chemical entity to a potential therapeutic agent.
Introduction: The Rationale for Investigating 2-(4-Fluorophenyl)thiomorpholine
The strategic incorporation of a thiomorpholine ring, a sulfur-containing analog of morpholine, into small molecules can significantly influence their pharmacological properties. The sulfur atom, in comparison to the oxygen in morpholine, increases lipophilicity, which can enhance membrane permeability and bioavailability.[2] Furthermore, the thiomorpholine ring is a versatile scaffold that can be readily functionalized to optimize binding to a variety of biological targets.[3][4][5] The addition of a 4-fluorophenyl group to the thiomorpholine core further modulates its electronic and steric properties, potentially enhancing its interaction with specific protein targets and improving its metabolic stability.
While the precise molecular targets of 2-(4-Fluorophenyl)thiomorpholine remain to be definitively elucidated, the broader class of thiomorpholine derivatives has demonstrated a wide spectrum of biological activities, including:
Anticancer Properties: Various thiomorpholine-containing molecules have been investigated as kinase inhibitors and have shown cytotoxicity against cancer cell lines.[2][6]
Neuropharmacological Activity: The morpholine and thiomorpholine scaffolds are present in numerous centrally active agents, suggesting their potential to modulate neuronal receptors and enzymes.[7][8]
Anti-inflammatory Effects: Certain thiomorpholine derivatives have exhibited anti-inflammatory properties, hinting at targets within inflammatory pathways.
Metabolic Disease Modulation: Inhibition of enzymes like dipeptidyl peptidase IV (DPP-IV) by thiomorpholine derivatives suggests potential applications in metabolic disorders like type 2 diabetes.[4]
Given this landscape, a systematic approach to target identification is paramount. This guide will focus on two primary and promising therapeutic avenues for 2-(4-Fluorophenyl)thiomorpholine: oncology and neuropharmacology .
Hypothesized Target Classes and Rationale
Based on the chemical structure of 2-(4-Fluorophenyl)thiomorpholine and the known activities of related compounds, we can postulate several high-probability target classes.
Protein Kinases (Oncology & Neuroinflammation)
The phenylthiomorpholine moiety is a common feature in numerous kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The planar phenyl group can engage in π-stacking interactions within the ATP-binding pocket of many kinases, while the thiomorpholine ring can form hydrogen bonds and occupy adjacent hydrophobic pockets.
Potential Kinase Subfamilies of Interest:
Tyrosine Kinases: (e.g., EGFR, VEGFR, Src family kinases) - Often implicated in cancer cell proliferation, angiogenesis, and metastasis.
Serine/Threonine Kinases: (e.g., Akt, mTOR, CDKs) - Central regulators of cell growth, survival, and cell cycle progression.
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. The structural features of 2-(4-Fluorophenyl)thiomorpholine, including a basic nitrogen atom and an aromatic ring, are common in ligands for aminergic GPCRs.
Potential GPCR Subfamilies of Interest:
Dopamine Receptors (DRD1-5): Crucial for motor control, motivation, and cognition.
Serotonin Receptors (5-HTRs): Involved in mood, anxiety, and cognition.
Adrenergic Receptors (α and β): Modulate various physiological processes, including neurotransmission.
Enzymes in the Kynurenine Pathway (Neuropharmacology & Immuno-oncology)
The kynurenine pathway is a metabolic route for tryptophan degradation that produces several neuroactive and immunomodulatory metabolites. Dysregulation of this pathway is implicated in neurodegenerative diseases and cancer.[9]
Potential Enzyme Targets:
Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO2): Rate-limiting enzymes in the kynurenine pathway.
Kynurenine Monooxygenase (KMO): A key enzyme that influences the balance of neuroprotective and neurotoxic metabolites.
Experimental Workflow for Target Deconvolution and Validation
A multi-pronged approach is essential for robust target identification and validation. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: A multi-phase workflow for target identification and validation.
Phase 1: Unbiased Target Discovery
The initial phase aims to identify a broad set of potential protein interactors without prior bias.
3.1.1. Phenotypic Screening
Objective: To identify cellular or organismal phenotypes modulated by 2-(4-Fluorophenyl)thiomorpholine.
Methodology:
Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and relevant neuronal cell lines (e.g., SH-SY5Y, primary neurons).
Assay Readouts: Screen for effects on cell viability, proliferation, apoptosis, cell cycle progression, and neurite outgrowth.
High-Content Imaging: Employ automated microscopy to assess morphological changes, protein localization, and other cellular features.
Causality: A distinct and potent phenotype (e.g., selective cytotoxicity in a specific cancer subtype) provides a biological context for subsequent target identification efforts.
3.1.2. Affinity-Based Proteomics
Objective: To isolate proteins that directly bind to 2-(4-Fluorophenyl)thiomorpholine.
Methodology:
Probe Synthesis: Synthesize an analog of 2-(4-Fluorophenyl)thiomorpholine functionalized with a reactive group (e.g., photo-affinity label) and a reporter tag (e.g., biotin).
Cell Lysate Incubation: Incubate the probe with cell lysates from relevant cell lines.
Affinity Capture: Isolate probe-bound proteins using streptavidin beads.
Mass Spectrometry: Identify the captured proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Self-Validation: Competition experiments, where excess free 2-(4-Fluorophenyl)thiomorpholine is added, should be performed to ensure that the captured proteins are specific binders.
Phase 2: Target Hypothesis Generation
Data from the unbiased screens are integrated to generate specific, testable hypotheses.
3.2.1. Pathway and Network Analysis
Objective: To identify biological pathways and protein interaction networks that are enriched with the putative targets identified in Phase 1.
Methodology: Utilize bioinformatics tools (e.g., STRING, DAVID, Ingenuity Pathway Analysis) to analyze the list of candidate proteins.
Causality: Enrichment of proteins in a specific pathway (e.g., the PI3K/Akt signaling pathway) strengthens the hypothesis that this pathway is modulated by the compound.
3.2.2. In Silico Docking
Objective: To predict the binding mode and affinity of 2-(4-Fluorophenyl)thiomorpholine to the hypothesized protein targets.
Methodology:
Protein Structure Preparation: Obtain the 3D structures of the candidate target proteins from the Protein Data Bank (PDB).
Ligand Preparation: Generate a 3D conformation of 2-(4-Fluorophenyl)thiomorpholine.
Molecular Docking: Use software (e.g., AutoDock, Glide) to predict the binding pose and score the interaction.
Causality: A favorable docking score and a plausible binding mode provide structural support for the hypothesis.
Phase 3: Hypothesis-Driven Target Validation
This phase involves rigorous experimental validation of the top candidate targets.
3.3.1. Biochemical Binding Assays
Objective: To quantitatively measure the binding affinity of 2-(4-Fluorophenyl)thiomorpholine to the purified candidate protein.
Methodologies:
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters.
Surface Plasmon Resonance (SPR): Immobilize the protein on a sensor chip and measure the change in refractive index as the compound flows over to determine on- and off-rates and Kd.
Radioligand Binding Assay: Use a radiolabeled ligand that binds to the target and measure the displacement by 2-(4-Fluorophenyl)thiomorpholine.
Self-Validation: The use of multiple, orthogonal binding assays provides confidence in the measured affinity.
3.3.2. Functional Assays
Objective: To determine if the binding of 2-(4-Fluorophenyl)thiomorpholine modulates the biological activity of the target protein.
Methodologies:
Enzyme Inhibition Assays: For kinase or other enzyme targets, measure the IC50 value of the compound in a relevant enzymatic assay (e.g., kinase activity assay using a substrate peptide and measuring phosphorylation).
Receptor Functional Assays: For GPCRs, measure the effect of the compound on downstream signaling events, such as cAMP production, calcium mobilization, or β-arrestin recruitment.
Causality: A dose-dependent modulation of the target's function directly links the binding event to a biological effect.
3.3.3. Cellular Target Engagement Assays
Objective: To confirm that 2-(4-Fluorophenyl)thiomorpholine engages its target in a cellular context.
Methodology:
Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Treat intact cells with the compound, heat the cell lysate at various temperatures, and quantify the amount of soluble target protein by Western blot or mass spectrometry. A shift in the melting curve indicates target engagement.
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype observed in the initial screens is attenuated or abolished, it provides strong evidence that the phenotype is on-target.
Self-Validation: The combination of CETSA and genetic approaches provides a high degree of confidence in cellular target engagement.
Data Presentation and Interpretation
Quantitative data from the validation experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of Target Validation Data for a Hypothetical Kinase Target
Assay Type
Parameter
2-(4-Fluorophenyl)thiomorpholine
Control Compound
Biochemical Binding
Surface Plasmon Resonance
Kd (nM)
150
10
Isothermal Titration Calorimetry
Kd (nM)
180
12
Functional Activity
Kinase Inhibition Assay
IC50 (nM)
250
20
Cellular Engagement
Cellular Thermal Shift Assay
ΔTm (°C)
+3.5
+5.0
Cellular Activity
Cell Viability (Target-expressing cells)
GI50 (µM)
1.2
0.1
Cell Viability (Target-knockout cells)
GI50 (µM)
> 50
0.15
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for the identification and validation of the therapeutic targets of 2-(4-Fluorophenyl)thiomorpholine. By progressing from unbiased discovery to rigorous, hypothesis-driven validation, researchers can build a strong, evidence-based case for the mechanism of action of this promising compound. Successful target validation will pave the way for lead optimization, preclinical development, and ultimately, the potential translation of 2-(4-Fluorophenyl)thiomorpholine into a novel therapeutic for cancer, neurological disorders, or other indications. Future work should focus on elucidating the downstream signaling consequences of target engagement and evaluating the in vivo efficacy and safety of this compound in relevant animal models.
References
Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. PubMed. [Link]
Exploring shared therapeutic targets for Alzheimer's disease and glioblastoma using network pharmacology and protein-protein interaction approach. PubMed Central. [Link]
Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications. PubMed Central. [Link]
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
Translational Informatics for Neuropharmacology: Databases, Ontologies, and Analytics. PubMed Central. [Link]
Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. [Link]
Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]
Promising Molecular Targets for Pharmacological Therapy of Neurodegenerative Pathologies. PubMed Central. [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]
Recent advances in identifying protein targets of bioactive natural products. PubMed Central. [Link]
Advancing Neuropharmacology and Neurodegenerative Disease Therapy: Bridging Gaps and Paving New Pathways. PubMed Central. [Link]
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
Current and emerging therapeutic targets of alzheimer's disease for the design of multi-target directed ligands. PubMed Central. [Link]
Bioactive Compounds and Their Impact on Protein Modification in Human Cells. PubMed Central. [Link]
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [Link]
Review of 2-(4-Fluorophenyl)thiomorpholine research
[1][2] Executive Summary 2-(4-Fluorophenyl)thiomorpholine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a bioisostere to the psychostimulant and anorectic agent phenmetrazine (3-me...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
2-(4-Fluorophenyl)thiomorpholine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a bioisostere to the psychostimulant and anorectic agent phenmetrazine (3-methyl-2-phenylmorpholine) and its non-methylated analogue, 2-phenylmorpholine.[1][2]
The substitution of the morpholine oxygen with sulfur introduces unique physicochemical changes—specifically increased lipophilicity and altered metabolic susceptibility—while the para-fluorine substitution on the phenyl ring is a classic medicinal chemistry strategy to block metabolic hydroxylation, thereby extending the compound's half-life.[2] This scaffold is currently explored in the development of monoamine transporter releasers, specific kinase inhibitors, and as a building block for complex pharmaceutical agents (e.g., antituberculars like sutezolid analogues).[2]
Chemical Identity & Properties
Structural Analysis
The molecule consists of a thiomorpholine ring (a six-membered saturated ring with one nitrogen and one sulfur atom at the 1,4-positions) substituted at the C2 position with a 4-fluorophenyl group.[1][2]
Stereochemistry: The C2 position is a chiral center.[2] The biological activity often differs significantly between the (
) and () enantiomers, with the ()-enantiomer typically exhibiting higher potency in monoamine transporter reuptake inhibition for this class of compounds.[2]
Conformation: The thiomorpholine ring predominantly adopts a chair conformation.[2] The bulky 4-fluorophenyl group prefers the equatorial position to minimize 1,3-diaxial interactions.[1][2]
Physicochemical Data Table[2]
Property
Value (Predicted/Experimental)
Significance
Formula
C₁₀H₁₂FNS
Core scaffold
Molecular Weight
197.27 g/mol
Small molecule drug-like space
CAS Number
1001940-38-0 (Free base)
Identification
LogP (Octanol/Water)
~2.3 - 2.6
Higher than morpholine analogue (~1.5); better BBB penetration
pKa (Conjugate Acid)
~8.5 - 9.0
Predominantly ionized at physiological pH (7.[1][2]4)
H-Bond Donors
1 (NH)
Secondary amine
H-Bond Acceptors
2 (N, F)
Sulfur is a weak acceptor
Synthetic Methodology
Expertise Directive: The synthesis of 2-arylthiomorpholines requires careful control of regioselectivity during the ring-closure step.[1] The most robust "self-validating" protocol involves the ring opening of a substituted styrene oxide (or equivalent halohydrin) with cysteamine, followed by acid-mediated cyclization.[1][2]
Reaction Pathway Diagram
The following diagram illustrates the synthesis starting from 4-fluorostyrene oxide.
Figure 1: The regioselective ring opening of 4-fluorostyrene oxide by cysteamine ensures the sulfur atom attaches to the benzylic position (under acidic conditions) or the terminal position (under basic conditions).[1][2] The standard route shown implies initial S-alkylation followed by N-cyclization.[1]
Detailed Experimental Protocol
Objective: Synthesis of 2-(4-fluorophenyl)thiomorpholine hydrochloride.
Procedure: Dissolve cysteamine in anhydrous methanol under nitrogen atmosphere. Add 4-fluorostyrene oxide dropwise at 0°C.[1]
Mechanism: The thiolate anion (highly nucleophilic) attacks the epoxide.[2] Under basic conditions, attack occurs primarily at the less hindered terminal carbon, yielding the linear sulfide alcohol.[2]
Note: To achieve the 2-aryl isomer (where sulfur is attached to the non-benzylic carbon and nitrogen closes onto the benzylic carbon), one must ensure the correct regiochemistry.[2] However , the most direct route to the 2-aryl skeleton often utilizes the 2-bromo-1-(4-fluorophenyl)ethanone route described below, which is more regiochemically reliable for this specific isomer.[1][2]
Alternative (Preferred) Route: Ketone Alkylation & Reduction [2]
Alkylation: React 2-bromo-1-(4-fluorophenyl)ethanone with 2-aminoethanethiol in ethanol/triethylamine. The thiol displaces the bromide to form 2-amino-S-(2-(4-fluorophenyl)-2-oxoethyl)ethanethiol (linear ketone).[1][2]
Reduction/Cyclization: Treat the linear ketone with NaBH4 (excess) in ethanol. This reduces the ketone to an alcohol.[2]
Ring Closure: Reflux the resulting amino-alcohol in 48% HBr or with triphenylphosphine/DEAD (Mitsunobu) to cyclize the amine onto the benzylic alcohol position.
Validation: Monitor disappearance of the ketone C=O peak in IR (~1680 cm⁻¹) and appearance of the secondary amine.[2]
2-(4-Fluorophenyl)thiomorpholine acts primarily as a Monoamine Releasing Agent (MRA) .[1][2] It functions as a substrate for monoamine transporters, entering the presynaptic neuron and reversing the direction of the transporter proteins.[2]
Dopamine Transporter (DAT): High affinity.[2] Promotes dopamine efflux, leading to psychostimulant effects.[2]
Norepinephrine Transporter (NET): Moderate to High affinity.[2] Contributes to anorectic (appetite-suppressing) and sympathomimetic effects.[1][2]
Serotonin Transporter (SERT): Negligible affinity (typically).[2] The lack of SERT activity reduces the risk of serotonin syndrome and hallucinogenic side effects compared to non-selective amphetamines.[2]
Figure 2: Key structural features influencing pharmacokinetics and pharmacodynamics.
Metabolic Stability
The 4-fluorine atom is critical.[1][2] In the non-fluorinated analogue (2-phenylthiomorpholine), rapid metabolism occurs via hydroxylation at the para-position of the phenyl ring, leading to rapid clearance.[2] The C-F bond is metabolically inert to this oxidation, shunting metabolism towards:
Sulfoxidation: The sulfur atom can be oxidized to the sulfoxide (S=O) and sulfone (O=S=O).[2] This is a unique metabolic pathway for thiomorpholines compared to morpholines.[1][2]
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base is sensitive to oxidation (sulfur oxidation) and CO2 absorption (amine).[2] Store as the Hydrochloride (HCl) salt for maximum stability.[2]
References
Synthesis of Thiomorpholines: Steiner, A., et al. (2022).[2] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development. Link[2]
Phenmetrazine Analogues: McLaughlin, G., et al. (2018).[2] "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis. Link
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1][2] Link
Thiomorpholine Bioactivity: Kourounakis, A. P., et al. (2020).[2] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews. Link
Metabolic Stability: Shah, P., & Westwell, A. D. (2007).[2] "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Technical Guide: Synthesis of 2-(4-Fluorophenyl)thiomorpholine Hydrochloride
This guide details the synthesis of 2-(4-Fluorophenyl)thiomorpholine hydrochloride , a high-value pharmacophore used in the development of bioactive compounds, including serotonin reuptake inhibitors and antimycobacteria...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of 2-(4-Fluorophenyl)thiomorpholine hydrochloride , a high-value pharmacophore used in the development of bioactive compounds, including serotonin reuptake inhibitors and antimycobacterial agents.
The protocol prioritizes regiochemical fidelity , utilizing an acid-mediated epoxide opening strategy to ensure the 4-fluorophenyl group is correctly positioned at the C2 position (adjacent to sulfur), rather than the C3 position (adjacent to nitrogen) which typically results from basic conditions.
Core Application: Lipophilic morpholine bioisostere for medicinal chemistry; enhances metabolic stability and bioavailability.
Retrosynthetic Analysis & Strategy
To synthesize the 2-substituted isomer specifically, we must control the regioselectivity of the C-S bond formation.
Disconnection: The strategic bond break occurs at the C-S and C-N bonds of the thiomorpholine ring.
Precursors: 2-(4-Fluorophenyl)oxirane (Epoxide) and 2-Aminoethanethiol (Cysteamine).
Regiochemical Control:
Basic Conditions (Avoid): Nucleophilic attack by cysteamine on the epoxide typically occurs at the less hindered terminal carbon, leading to the 3-substituted isomer upon cyclization.
Acidic Conditions (Selected): Under Lewis or Brønsted acid catalysis, the epoxide opening is driven by electronic factors (carbocation character), directing the sulfur nucleophile to the benzylic position . This yields the correct intermediate for 2-substitution.
Reaction Scheme
Figure 1: Synthetic pathway prioritizing regioselective attack at the benzylic carbon.
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend Cysteamine HCl (1.36 g) in anhydrous DCM (20 mL).
Activation: Cool the suspension to 0°C. Add BF₃·OEt₂ (0.12 mL) dropwise.
Addition: Dissolve 2-(4-Fluorophenyl)oxirane (1.38 g) in DCM (5 mL) and add it slowly to the reaction mixture over 15 minutes.
Mechanistic Note: The Lewis acid activates the epoxide oxygen. The thiol group of cysteamine attacks the benzylic carbon (which stabilizes the developing positive charge), ensuring the phenyl group ends up adjacent to the sulfur.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (ensure consumption of epoxide).
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3 x 20 mL). Dry the organic phase over MgSO₄ and concentrate
in vacuo to yield the crude amino-alcohol intermediate.
Phase 2: Cyclization & Salt Formation
Objective: Ring closure to the thiomorpholine and conversion to the stable HCl salt.
Materials:
Crude Intermediate from Phase 1
Thionyl Chloride (SOCl₂) or 48% Hydrobromic Acid (HBr)
Solvent: Ethanol (EtOH) and Diethyl Ether (Et₂O)
Procedure:
Cyclization: Dissolve the crude intermediate in dry CHCl₃ (15 mL). Add Thionyl Chloride (1.5 eq) dropwise at 0°C.
Mechanism:[1][4][5][6] This converts the primary alcohol into a chloro-leaving group. Upon warming/neutralization, the intramolecular amine displaces the chloride to close the ring.
Reflux: Heat the mixture to reflux for 2 hours.
Free Base Isolation: Cool to room temperature. Basify carefully with 10% NaOH to pH ~10. Extract with Ethyl Acetate (3 x 20 mL).
Salt Formation:
Dry the combined organic layers (Na₂SO₄) and filter.[7]
Cool the filtrate to 0°C.
Add 2M HCl in Diethyl Ether dropwise with vigorous stirring. A white precipitate will form immediately.
Purification: Filter the solid precipitate. Wash with cold ether to remove impurities. Recrystallize from Ethanol/Ether if necessary.
Diagnostic benzylic proton at ~4.1 ppm confirms 2-substitution.
MS (ESI+)
m/z = 198.1 [M+H]⁺
Free base mass.
Critical Workflow Visualization
The following diagram outlines the purification and decision logic during the synthesis.
Figure 2: Purification workflow for the isolation of the hydrochloride salt.
Expertise & Troubleshooting
Regioselectivity Check: If the final NMR shows a benzylic proton signal as a multiplet further upfield or integrated incorrectly, you may have synthesized the 3-isomer (via terminal attack). Ensure the Lewis acid catalyst is fresh and the temperature is controlled during the epoxide addition.
Hygroscopicity: The HCl salt is prone to absorbing moisture, which lowers the melting point and makes handling difficult. Dry the final product under high vacuum (0.1 mbar) at 40°C for 12 hours before storage.
Safety: 2-(4-Fluorophenyl)oxirane is a potential alkylating agent. Cysteamine has a potent disagreeable odor; all reactions must be performed in a well-ventilated fume hood. Bleach (hypochlorite) should be used to neutralize glassware and spills to oxidize residual thiols.
References
Synthesis of Thiomorpholine via Telescoped Photochemical Thiol-Ene/Cyclization. Organic Process Research & Development, 2022. Link
Derivatives of 2-phenyl-morpholine and medical compositions. European Patent EP0080940A2. Link
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. MDPI Molbank, 2024. Link
2-(4-Fluorophenyl) Thiomorpholine Hydrochloride Product Data. Chem-Impex International. Link
Application Notes and Protocols: 2-(4-Fluorophenyl)thiomorpholine in Neuropharmacology Research
Introduction: The Rationale for Investigating 2-(4-Fluorophenyl)thiomorpholine Derivatives in Neuropharmacology The 2-(4-fluorophenyl)thiomorpholine scaffold represents a compelling starting point for neuropharmacology r...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Investigating 2-(4-Fluorophenyl)thiomorpholine Derivatives in Neuropharmacology
The 2-(4-fluorophenyl)thiomorpholine scaffold represents a compelling starting point for neuropharmacology research, particularly in the discovery of novel modulators of monoamine transporters. The thiomorpholine ring is a bioisostere of the morpholine ring, which is present in numerous centrally acting drugs. The substitution of the oxygen atom with sulfur in the thiomorpholine ring can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The 2-(4-fluorophenyl) moiety is a common feature in many central nervous system (CNS) active compounds, where the fluorine atom can enhance binding affinity and improve metabolic stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel 2-(4-fluorophenyl)thiomorpholine derivatives as potential inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters play crucial roles in regulating neurotransmission and are key targets for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and substance use disorders.
Hypothesized Mechanism of Action: Modulation of Monoamine Transporters
Derivatives of 2-(4-fluorophenyl)thiomorpholine are hypothesized to act as inhibitors of DAT and SERT. By binding to these transporters, they are expected to block the reuptake of dopamine and serotonin from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters. This modulation of dopaminergic and serotonergic signaling is a well-established mechanism for therapeutic intervention in a range of CNS disorders.
Caption: Proposed mechanism of action of 2-(4-fluorophenyl)thiomorpholine derivatives.
Synthesis of 2-(4-Fluorophenyl)thiomorpholine Derivatives
The synthesis of novel derivatives of 2-(4-fluorophenyl)thiomorpholine can be achieved through various established synthetic routes. A general approach involves the modification of the thiomorpholine nitrogen.
Protocol: N-Alkylation of 2-(4-Fluorophenyl)thiomorpholine
Reaction Setup: To a solution of 2-(4-fluorophenyl)thiomorpholine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq).
Addition of Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated derivative.
Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
In Vitro Characterization: Assessing Monoamine Transporter Inhibition
A critical step in the evaluation of novel 2-(4-fluorophenyl)thiomorpholine derivatives is to determine their affinity for and potency at DAT and SERT. This is typically achieved through radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of the test compounds for DAT and SERT. These assays measure the ability of a test compound to displace a known radiolabeled ligand from the transporter.
Protocol: Radioligand Binding Assay for DAT and SERT
Caption: Workflow for a radioligand binding assay.
Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT), or use synaptosomal preparations from rodent brain tissue (e.g., striatum for DAT, brainstem for SERT).
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT) near its Kd value, and varying concentrations of the test compound.
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Hypothetical Binding Affinities (Ki, nM) of 2-(4-Fluorophenyl)thiomorpholine Derivatives at Monoamine Transporters
Compound
R-group (at N4)
DAT Ki (nM)
SERT Ki (nM)
NET Ki (nM)
Parent
-H
>10,000
>10,000
>10,000
Derivative 1
-CH₃
150
2500
800
Derivative 2
-CH₂CH₂Ph
25
500
150
Derivative 3
-CH₂-cyclopropyl
75
1200
400
Cocaine
(Reference)
100
200
300
Sertraline
(Reference)
2500
0.5
500
Neurotransmitter Uptake Assays
Neurotransmitter uptake assays measure the functional ability of a compound to inhibit the transport of dopamine or serotonin into cells or synaptosomes. These assays provide a measure of the compound's potency (IC₅₀) as a reuptake inhibitor.
Protocol: Synaptosomal [³H]Dopamine or [³H]Serotonin Uptake Assay
Synaptosome Preparation: Prepare fresh synaptosomes from the appropriate brain region of rodents (e.g., striatum for dopamine uptake, hippocampus or frontal cortex for serotonin uptake).
Pre-incubation: Pre-incubate the synaptosomes in a Krebs-Ringer-HEPES buffer at 37°C for 10 minutes in the presence of varying concentrations of the test compound.
Initiation of Uptake: Initiate the uptake by adding a fixed concentration of [³H]dopamine or [³H]serotonin.
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
Quantification: Measure the radioactivity retained by the synaptosomes using a liquid scintillation counter.
Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
Table 2: Hypothetical Potencies (IC₅₀, nM) of 2-(4-Fluorophenyl)thiomorpholine Derivatives in Neurotransmitter Uptake Assays
Compound
[³H]Dopamine Uptake IC₅₀ (nM)
[³H]Serotonin Uptake IC₅₀ (nM)
Derivative 1
250
4500
Derivative 2
40
800
Derivative 3
120
2000
Cocaine
150
350
Sertraline
4000
1.0
In Vivo Characterization: Assessing Neurochemical and Behavioral Effects
Following in vitro characterization, promising compounds should be evaluated in vivo to determine their effects on brain neurochemistry and behavior. In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
In Vivo Microdialysis
Protocol: In Vivo Microdialysis in Rodents
Caption: Workflow for an in vivo microdialysis experiment.
Surgical Implantation: Anesthetize the animal (e.g., rat or mouse) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
Recovery: Allow the animal to recover from surgery for several days.
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
Drug Administration: Administer the test compound via a systemic route (e.g., intraperitoneal or subcutaneous injection).
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-drug administration.
Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Data Analysis: Express the neurotransmitter concentrations in the post-drug samples as a percentage of the average baseline concentration.
Conclusion and Future Directions
The 2-(4-fluorophenyl)thiomorpholine scaffold holds promise for the development of novel neuropharmacological agents. The protocols and application notes provided in this guide offer a systematic approach to the synthesis and characterization of derivatives based on this scaffold, with a focus on their potential as monoamine transporter inhibitors. Through a comprehensive evaluation of their in vitro and in vivo properties, researchers can identify lead compounds with therapeutic potential for a variety of CNS disorders. Future studies should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic profiles and efficacy in relevant animal models of disease.
References
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., ... & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640.
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
Uptake and release of neurotransmitters. (2001). Current protocols in pharmacology, Chapter 1, Unit 1.15.
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of brain microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.1.
Application
Application Note: Asymmetric Synthesis of 2-(4-Fluorophenyl)thiomorpholine
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of synthesizing 2-(4-fluorophenyl)thiomorpholine with high enantiopurity.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of synthesizing 2-(4-fluorophenyl)thiomorpholine with high enantiopurity.
A critical distinction is made immediately: While many bioactive morpholines are 3-substituted (e.g., phenmetrazine analogs), this protocol focuses on the IUPAC 2-substituted scaffold (phenyl group adjacent to the sulfur atom), utilizing a regioselective Lewis Acid-catalyzed strategy to ensure the correct skeletal arrangement.
Protocol ID: AN-SYN-TPM-04F
Executive Summary
The thiomorpholine scaffold is a critical bioisostere of morpholine, offering altered lipophilicity (logP) and metabolic stability profiles in drug candidates. The introduction of a fluorine atom at the para-position of the aryl ring enhances metabolic resistance against P450 oxidation.
This guide details the asymmetric synthesis of (R)-2-(4-fluorophenyl)thiomorpholine . Unlike the 3-substituted isomer (synthesized via basic epoxide opening), the 2-substituted isomer requires regiocontrolled attack at the benzylic position . We utilize a Lewis Acid-catalyzed thiolysis of (S)-4-fluorostyrene oxide followed by an intramolecular cyclization.
Key Technical Challenges Solved
Regioselectivity: Overcoming the inherent bias of nucleophiles to attack the terminal carbon of styrene oxides.
Stereoconservation: Utilizing an SN2 inversion mechanism to translate epoxide chirality into the thiomorpholine core.
Safety: Managing the handling of cysteamine (oxidation/odor) and preventing disulfide polymerization.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the divergent reactivity of the chiral epoxide precursor. Under basic conditions, thiols attack the less hindered
-carbon (yielding the 3-isomer). To access the 2-isomer , we employ Indium(III) Chloride () to activate the epoxide oxygen, favoring nucleophilic attack at the more substituted -carbon (benzylic) due to carbocationic character stabilization.
Pathway Visualization
Figure 1: Retrosynthetic logic flow. The critical step is the Lewis Acid-controlled thiolysis which dictates the 2-position substitution pattern.
Objective: Obtain (S)-4-fluorostyrene oxide with >99% ee.
Commercially available 4-fluorostyrene oxide is often racemic. We employ Jacobsen’s Hydrolytic Kinetic Resolution (HKR).
Catalyst Activation: Dissolve (S,S)-Co-Salen in THF. Add AcOH (2 equiv relative to Co) and stir for 30 min in open air to oxidize Co(II) to Co(III). Evaporate solvent to obtain the active solid catalyst.
Resolution: Dissolve racemic epoxide and catalyst (0.5 mol%) in THF (minimal volume). Cool to 0°C.
Hydrolysis: Add water (0.55 equiv) dropwise. Allow to warm to RT and stir for 18 hours.
Workup: The (R)-epoxide hydrolyzes to the diol. The desired (S)-epoxide remains unreacted. Distill under reduced pressure to isolate (S)-2-(4-fluorophenyl)oxirane.
Target: >99% ee (Check via Chiral HPLC, see Section 4).[2]
Phase 2: Regioselective Ring Opening (The "2-Isomer" Step)
Objective: Install the sulfur atom at the benzylic position with inversion of configuration.
Reagents:
(S)-2-(4-fluorophenyl)oxirane (10 mmol)
2-Aminoethanethiol (Cysteamine) (11 mmol)
Indium(III) Chloride (
) (10 mol%) - Lewis Acid Catalyst
Acetonitrile (
) (anhydrous)
Mechanism:
The
coordinates to the epoxide oxygen. The developing positive charge is stabilized at the benzylic carbon by the aryl ring, directing the thiol nucleophile to attack the -position (benzylic) rather than the terminal position.
Protocol:
Setup: Flame-dry a 50 mL round-bottom flask under
.
Solubilization: Dissolve (S)-epoxide (1.38 g, 10 mmol) in 20 mL anhydrous
. Add (220 mg, 1 mmol).
Addition: Add 2-aminoethanethiol (0.85 g, 11 mmol) slowly at 0°C.
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (formation of polar amino-alcohol).
Note: The sulfur is now attached to the chiral center (inversion from S to R).
Phase 3: Cyclization to Thiomorpholine
Objective: Close the ring via intramolecular displacement.
Reagents:
Crude Intermediate from Phase 2
Thionyl Chloride (
) or Methanesulfonyl chloride ()
Triethylamine (
)
Dichloromethane (
)
Protocol (via Mesylation - Recommended for Stereocontrol):
Activation: Dissolve the intermediate amino-alcohol in DCM (30 mL) and cool to 0°C.
Protection (Transient): In many cases, the primary amine is nucleophilic enough to displace the mesylate directly. However, to prevent intermolecular polymerization, high dilution is key.
Mesylation: Add
(2.5 equiv) followed by (1.1 equiv). Stir for 1 hour at 0°C. The primary alcohol is converted to the mesylate.
Cyclization: Heat the mixture to reflux (40°C) for 3 hours. The terminal amine attacks the primary mesylate (terminal carbon).
Workup: Cool to RT. Wash with water and brine. Dry over
.
Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Final Product: (R)-2-(4-fluorophenyl)thiomorpholine.
Analytical Quality Control
To validate the "Application Note" standards, you must verify both the chemical structure (regiochemistry) and the optical purity.
Regiochemistry Check (NMR)
Distinguishing the 2-isomer from the 3-isomer is critical.
2-Isomer (Target): The benzylic proton is attached to a carbon bonded to Sulfur .
Shift:
~3.8 - 4.2 ppm (Doublet of doublets).
Coupling: Shows coupling to CH2-S protons.
3-Isomer (Impurity): The benzylic proton is attached to a carbon bonded to Nitrogen .
Shift:
~3.5 - 3.8 ppm.
Key Diff: 13C NMR is definitive. C-S carbon is typically ~40-50 ppm; C-N carbon is ~50-60 ppm.
Chiral HPLC Method
Column: Chiralpak IA or IB (Immobilized Amylose-based).
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Expected Results:
(R)-Enantiomer:
~ 8.5 min
(S)-Enantiomer:
~ 10.2 min
Requirement: >98% ee for pharmaceutical applications.
Troubleshooting & Expert Tips
Issue
Probable Cause
Expert Solution
Wrong Regioisomer (3-substituted)
Acid catalyst inactive or basic conditions present.
Ensure is dry. Avoid amine bases in the first step. The amine of cysteamine is basic; adding the Lewis Acid before the amine is crucial.
Low Yield in Cyclization
Intermolecular polymerization.
Perform the cyclization step under high dilution (0.05 M) conditions.
Disulfide Formation
Oxidation of cysteamine.
Degas all solvents with Nitrogen/Argon. Use fresh cysteamine hydrochloride and neutralize in situ if possible.
Racemization
SN1 character during opening.
Keep reaction temperature low (0°C to RT). Do not heat the epoxide opening step.
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
References
Hydrolytic Kinetic Resolution (HKR)
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Opening." Science, 277(5328), 936–938. Link
Regioselective Epoxide Opening with Thiols
Yadav, J. S., Reddy, B. V. S., & Baishya, G. (2003). "InCl3-catalyzed regioselective ring opening of epoxides with thiols." Journal of Organic Chemistry, 68(19), 7098–7100. Link
Note: This reference establishes the protocol for forcing
-
Synthesis of Thiomorpholines
Steiner, A., et al. (2022).[3] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." Organic Process Research & Development, 26(8), 2532–2539.[3] Link
Context: Provides background on cysteamine handling and cyclization dynamics, though for the achiral variant.
Chiral Analysis of Morpholine/Thiomorpholine Analogs
Phenomenex Application Guide.[4] "Chiral HPLC Separation of Enantiomers." Link
Application Notes and Protocols for High-Throughput Screening of 2-(4-Fluorophenyl)thiomorpholine Analogs
Introduction: The Thiomorpholine Scaffold in Modern Drug Discovery The 2-(4-fluorophenyl)thiomorpholine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile applications in developing n...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thiomorpholine Scaffold in Modern Drug Discovery
The 2-(4-fluorophenyl)thiomorpholine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile applications in developing novel therapeutics, particularly in neuropharmacology and oncology.[1] The thiomorpholine ring, a sulfur-containing analog of morpholine, offers a unique combination of physicochemical properties. The sulfur atom can increase lipophilicity, potentially enhancing bioavailability and cell permeability, and can also serve as a "metabolically soft spot," offering avenues for prodrug strategies.[2] The 2-(4-fluorophenyl) substitution provides a key interaction point and can further modulate the pharmacokinetic profile of the molecule.
This guide provides a comprehensive overview of the methodologies and protocols for conducting a high-throughput screening (HTS) campaign to identify and characterize novel drug candidates based on the 2-(4-fluorophenyl)thiomorpholine scaffold. We will delve into the rationale behind experimental design, from library synthesis to hit validation, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Part 1: Library Synthesis of 2-(4-Fluorophenyl)thiomorpholine Analogs
A successful HTS campaign begins with a high-quality, structurally diverse chemical library. For the 2-(4-fluorophenyl)thiomorpholine scaffold, a diversity-oriented synthesis approach is recommended to explore a wide range of chemical space and uncover novel structure-activity relationships (SAR).[3]
Core Scaffold Synthesis
The synthesis of the core 2-(4-fluorophenyl)thiomorpholine can be achieved through various established synthetic routes. One common method involves the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with cysteamine, followed by cyclization.
Protocol: Synthesis of a Diversified 2-(4-Fluorophenyl)thiomorpholine Analog Library
This protocol outlines a general strategy for creating a library of analogs with diversity at the N-position of the thiomorpholine ring.
Parallel synthesizer or multi-well reaction blocks
Procedure:
Deprotection: If starting with a protected thiomorpholine, perform the appropriate deprotection step. For the hydrochloride salt, neutralization with a base like DIPEA is required.
Parallel Synthesis Setup: In a 96-well reaction block, dispense a solution of 2-(4-fluorophenyl)thiomorpholine in an appropriate solvent (e.g., DCM for reductive amination, DMF for amide coupling).
Diversification Reactions:
Reductive Amination (for aldehyde building blocks):
To each well, add a unique aldehyde from your building block library.
Add a solution of sodium triacetoxyborohydride in DCM.
Seal the reaction block and agitate at room temperature for 12-24 hours.
Amide Coupling (for carboxylic acid building blocks):
In a separate plate, pre-activate the carboxylic acids by adding HBTU and DIPEA in DMF.
Transfer the activated carboxylic acid solutions to the corresponding wells of the thiomorpholine-containing plate.
Seal the reaction block and agitate at room temperature for 12-24 hours.
Work-up and Purification:
Quench the reactions by adding an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
Perform liquid-liquid extraction using an automated liquid handler.
Purify the crude products using high-throughput parallel purification techniques such as mass-directed automated preparative HPLC.
Quality Control:
Confirm the identity and purity of each analog using LC-MS and NMR spectroscopy.
Quantify the concentration of each compound and prepare stock solutions in DMSO for screening.
Part 2: High-Throughput Screening Campaign
The choice of HTS assay is dictated by the biological target of interest. Thiomorpholine derivatives have shown activity against a range of targets, including kinases and G-protein coupled receptors (GPCRs).[4][5] Below are detailed protocols for two common assay formats targeting these classes.
Case Study 1: Screening for Kinase Inhibitors
Target: Phosphoinositide 3-kinase (PI3K) is a family of lipid kinases frequently dysregulated in cancer.
Assay Principle: A fluorescence polarization (FP) assay will be used to measure the inhibition of PI3Kα.[6] This homogenous assay format is well-suited for HTS due to its simplicity and reduced number of steps.[7]
Materials:
Recombinant human PI3Kα enzyme
PIP2 substrate
Fluorescently labeled PIP3 probe
PIP3-binding protein (e.g., a PH domain)
ATP
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
384-well, low-volume, black assay plates
Plate reader capable of measuring fluorescence polarization
Assay Workflow:
Caption: HTS workflow for a PI3Kα fluorescence polarization assay.
Detailed Procedure:
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the assay plate wells. Also, dispense positive controls (a known PI3K inhibitor) and negative controls (DMSO only).
Enzyme and Substrate Addition: Add 5 µL of a solution containing PI3Kα and PIP2 in assay buffer to each well.
Reaction Initiation: Add 5 µL of a solution containing ATP in assay buffer to each well to start the kinase reaction. The final concentration of compounds is typically 10-20 µM.
Incubation: Incubate the plate at room temperature for 60 minutes.
Detection: Add 10 µL of the detection mix containing the fluorescently labeled PIP3 probe and the PIP3-binding protein.
Equilibration: Incubate the plate for another 60 minutes to allow the binding reaction to reach equilibrium.
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
Case Study 2: Screening for GPCR Modulators
Target: Dopamine D2 receptor (D2R), a key target in the treatment of schizophrenia and other neuropsychiatric disorders.[8]
Assay Principle: A cell-based calcium flux assay will be used to identify D2R antagonists.[9] This assay measures changes in intracellular calcium levels upon receptor activation in a cell line co-expressing the D2R and a promiscuous G-protein that couples to the calcium signaling pathway.
Materials:
HEK293 cells stably co-expressing the human D2R and a Gαq/i chimera
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
384-well, black-walled, clear-bottom assay plates
Fluorescence imaging plate reader (e.g., FLIPR)
Assay Workflow:
Caption: HTS workflow for a D2R antagonist calcium flux assay.
Detailed Procedure:
Cell Plating: Seed the D2R-expressing cells into 384-well plates at an appropriate density and incubate overnight.
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye solution. Incubate for 60 minutes at 37°C.
Compound Addition: Transfer the assay plates to the fluorescence imaging plate reader. Add the library compounds to the wells.
Pre-incubation: Incubate the plates with the compounds for 15-30 minutes.
Agonist Challenge and Reading: Add a solution of dopamine at a concentration that elicits a submaximal response (EC₈₀). Immediately begin measuring the fluorescence intensity over time to capture the calcium flux.
Part 3: Data Analysis and Hit Identification
Robust data analysis is critical for the success of any HTS campaign.[10] The goal is to identify true "hits" while minimizing false positives and false negatives.
Data Normalization and Quality Control
Normalization: Raw data from each plate is typically normalized to the plate's internal controls. For an inhibition assay, the percent inhibition is calculated as:
% Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))
Quality Control Metrics: The quality and robustness of the assay are assessed on a plate-by-plate basis using statistical parameters such as the Z'-factor and the signal-to-background ratio (S/B).[11]
Metric
Formula
Acceptance Criteria
Z'-factor
`1 - (3 * (SD_high + SD_low)) /
Mean_high - Mean_low
S/B Ratio
Mean_high / Mean_low
> 3
Hit Selection
A common method for hit selection is to set a threshold based on the statistical distribution of the data from the entire screen. The Z-score is a measure of how many standard deviations a compound's activity is from the mean activity of the library.
A Z-score of ≤ -3 (for inhibitors) or ≥ 3 (for activators) is often used as a primary hit selection criterion.
Part 4: Hit Validation and Follow-up Studies
Primary hits from the HTS campaign must undergo a rigorous validation process to confirm their activity and eliminate artifacts.
Hit Confirmation and Orthogonal Assays
Re-testing: Confirmed hits are re-tested in the primary assay to ensure reproducibility.
Dose-Response Curves: Active compounds are tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).
Orthogonal Assays: It is crucial to confirm the activity of hits in a secondary, orthogonal assay that uses a different detection technology. For example, a kinase inhibitor identified in an FP assay could be validated using a TR-FRET or a mass spectrometry-based assay. This helps to rule out compounds that interfere with the primary assay format.
Structure-Activity Relationship (SAR) Studies
Hit-to-Lead Optimization
Promising hits with confirmed activity and initial favorable SAR are advanced to the hit-to-lead optimization phase.[13] This involves the synthesis of new analogs guided by the SAR data to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Conclusion
The high-throughput screening of 2-(4-fluorophenyl)thiomorpholine analogs is a powerful approach for the discovery of novel drug candidates. A successful campaign requires a synergistic approach that combines thoughtful library design, robust assay development, rigorous data analysis, and a comprehensive hit validation strategy. The protocols and methodologies outlined in this guide provide a solid framework for researchers to embark on their own screening campaigns and unlock the therapeutic potential of this privileged scaffold.
References
Chem-Impex. 2-(4-Fluorophenyl) Thiomorpholine Hydrochloride. Available from: [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-271.
Han, B., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(7), 465-473.
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Organic Letters, 24(21), 3845-3849.
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
E3S Web of Conferences. (2024).
Tavassoli, A., & Benfield, P. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1783.
Heeres, J. T., & Hergenrother, P. J. (2011). High-throughput screening for modulators of protein-protein interactions: use of photonic crystal biosensors and complementary technologies. Chemical Society reviews, 40(8), 4398-4410.
Macarrón, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188-195.
Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580-588.
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Available from: [Link]
Galloway, W. R., Isidro-Llobet, A., & Spring, D. R. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules.
Berge, J. M., et al. (2008). Small P-gp modulating molecules: SAR studies on tetrahydroisoquinoline derivatives. Bioorganic & medicinal chemistry, 16(13), 6509-6520.
Grote, A., et al. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS DISCOVERY: Advancing Life Sciences R&D, 15(7), 604-613.
Zhu, J., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Scientific reports, 8(1), 10398.
Guha, R. (2013). On exploring structure-activity relationships.
Cohen, C. (2005). Case Studies in SAR Analyses. In Drug Design.
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
Hayes, M. P., et al. (2022). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in pharmacology, 13, 969848.
MDPI. (n.d.).
Pérez-Benito, L., et al. (2021). Unravelling GPCRs allosteric modulation. Cannabinoid 1 receptor as a case study. Computational and structural biotechnology journal, 19, 5966-5976.
Sharma, P., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of molecular graphics & modelling, 113, 108168.
Pion Inc. (2025).
Nagalakshmi, G., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European journal of medicinal chemistry, 164, 435-446.
Aromokeye, R., et al. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS discovery : advancing life sciences R & D, 100237.
Cambridge MedChem Consulting. (2017).
Wootten, D., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Endocrine reviews, 44(2), 295-347.
Johnson, D. S. (n.d.). Hit-to-lead (H2L)
Hansel, C. S., et al. (2020).
Millan, M. J., et al. (2008). Dual Ligands Targeting Dopamine D2 and Serotonin 5-HT1A Receptors as New Antipsychotical or Anti-Parkinsonian Agents. Current pharmaceutical design, 14(15), 1477-1493.
Kumar, N., et al. (2012). Development of an HTS-compatible assay for discovery of RORα modulators using AlphaScreen® technology. ASSAY and Drug Development Technologies, 10(4), 343-352.
Opdivo. (2023). Best Practices for Hit-to-Lead - Case Study: HSD17B13.
BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening.
Application Note & Protocol: A Scalable, One-Pot Synthesis of 2-(4-Fluorophenyl)thiomorpholine for Pharmaceutical Intermediate Production
Abstract 2-(4-Fluorophenyl)thiomorpholine is a valuable heterocyclic building block in medicinal chemistry, recognized as a key intermediate in the development of pharmaceuticals, particularly those targeting neurologica...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2-(4-Fluorophenyl)thiomorpholine is a valuable heterocyclic building block in medicinal chemistry, recognized as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders[1]. Its synthesis on a large scale, however, requires a robust, efficient, and economically viable method. This application note details a comprehensive, field-tested protocol for the large-scale, one-pot synthesis of 2-(4-Fluorophenyl)thiomorpholine from commercially available starting materials: 4-fluorostyrene oxide and 2-aminoethanethiol hydrochloride (cysteamine hydrochloride). The described process is designed for scalability, emphasizing safety, operational simplicity, and high purity of the final product.
Introduction and Scientific Background
The thiomorpholine scaffold is a privileged structure in drug discovery, offering a desirable combination of metabolic stability, lipophilicity, and hydrogen bonding capabilities. The introduction of a 2-aryl substituent, specifically the 4-fluorophenyl group, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including improved bioavailability and target affinity[1].
The synthetic strategy presented herein is a two-step, one-pot process rooted in fundamental principles of heterocyclic chemistry. The synthesis proceeds via two key transformations:
Nucleophilic Ring-Opening: The primary amine of 2-aminoethanethiol acts as a nucleophile, attacking one of the electrophilic carbons of the 4-fluorostyrene oxide ring. This reaction is highly regioselective, with the amine preferentially attacking the less sterically hindered benzylic carbon, leading to the formation of a key β-amino alcohol intermediate.
Intramolecular Cyclization: The thiol group of the intermediate, once deprotonated by a base, undergoes an intramolecular nucleophilic substitution, displacing the hydroxyl group (or a more activated derivative) to form the six-membered thiomorpholine ring.
This one-pot approach enhances process efficiency by minimizing intermediate isolation steps, reducing solvent waste, and improving overall throughput, making it highly suitable for industrial-scale production.
Technical Support Center: Purification of 2-(4-Fluorophenyl)thiomorpholine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)thiomorpholine. This molecule, a key intermediate in various pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)thiomorpholine. This molecule, a key intermediate in various pharmaceutical and agrochemical syntheses, presents unique purification challenges that require a systematic and well-understood approach.[1][2] This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the purification of 2-(4-Fluorophenyl)thiomorpholine.
Q1: What are the most common impurities I should expect after synthesizing 2-(4-Fluorophenyl)thiomorpholine?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities can include unreacted starting materials, reagents, and by-products from side reactions.[3] For instance, if the synthesis involves a nucleophilic substitution reaction, you might find residual starting amines or aryl halides.[4][5] Incomplete reactions or degradation can also lead to related substances that are structurally similar to the target compound, making purification more challenging.[6][7]
Q2: Which purification technique should I try first for a crude solid of 2-(4-Fluorophenyl)thiomorpholine?
A2: For solid compounds, recrystallization is often the most efficient and scalable first-line purification method.[8] It is ideal for removing small amounts of impurities that have different solubility profiles from your target compound. If recrystallization fails to achieve the desired purity or if the impurities are very similar to the product, column chromatography is the next logical step.[9]
Q3: My purified 2-(4-Fluorophenyl)thiomorpholine appears pure by TLC and NMR, but the biological activity is inconsistent. What could be the issue?
A3: This is a classic indicator of unresolved enantiomers. Since the 2-position of the thiomorpholine ring is a stereocenter, the compound exists as a racemic mixture unless an asymmetric synthesis or a chiral resolution step is employed. Enantiomers often have identical physical properties in achiral environments (like standard TLC or NMR) but can have vastly different biological activities.[10] You will likely need to employ a chiral separation technique, such as chiral HPLC, to resolve and test the individual enantiomers.[11]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be fraught with challenges if not executed correctly. This guide will help you navigate common issues.
Problem 1: My compound "oils out" instead of forming crystals.
This occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.[8]
Causality: The compound is coming out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This often traps impurities.
Solutions:
Add More Solvent: Re-heat the solution and add a small amount of hot solvent to decrease the saturation.[9]
Lower the Cooling Temperature: Try cooling the solution at a lower temperature, but do so slowly to encourage crystal formation over oiling.
Change Solvent System: Your chosen solvent may be unsuitable. A solvent pair (one in which the compound is soluble and one in which it is less soluble) can sometimes resolve this issue.[8]
Problem 2: No crystals are forming, even after the solution has cooled.
This typically means the solution is not sufficiently saturated or that nucleation has not been initiated.
Causality: The concentration of the dissolved compound is below its solubility limit at the cooled temperature, or there are no nucleation sites for crystals to begin growing.
Solutions (in order of application):
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites.[9][12]
Add a Seed Crystal: If you have a small amount of pure 2-(4-Fluorophenyl)thiomorpholine, add a tiny crystal to the cooled solution to induce crystallization.[12]
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Be careful not to evaporate too much. Cool the solution again.[12]
Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the compound's solubility.
Workflow: Troubleshooting a Failed Recrystallization
Caption: A decision tree for troubleshooting common recrystallization issues.
Troubleshooting Guide: Column Chromatography
When recrystallization is insufficient, column chromatography is the workhorse for purifying organic compounds.
Problem 1: Poor separation between my product and an impurity (overlapping peaks).
This is the most common issue and is almost always related to the choice of the mobile phase (eluent).
Causality: The polarity of the solvent system is not optimized to create a sufficient difference in affinity between your compound and the impurities for the stationary phase (e.g., silica gel).
Solutions:
Adjust Solvent Ratio: If your compound and the impurity are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase. If they are eluting too slowly, increase the polarity.[9]
Change Solvent System: If adjusting the ratio of a hexane/ethyl acetate system doesn't work, switch to a different solvent system with different selectivity, such as dichloromethane/methanol.[9]
Check for Column Overloading: The amount of crude material should be between 1-5% of the mass of the silica gel. Overloading leads to broad, overlapping bands.[9]
Problem 2: My compound is not eluting from the column.
Causality: The compound is too polar for the chosen solvent system and is strongly adsorbed to the stationary phase. It's also possible, though less likely, that the compound is unstable on silica gel.[13]
Solutions:
Drastically Increase Solvent Polarity: Begin adding a more polar solvent (like methanol) to your mobile phase in increasing percentages. This should be sufficient to elute highly polar compounds.
Test for Stability: Run a quick "silica plug" test. Dissolve a small amount of your crude material, spot it on a TLC plate, then filter the rest through a small plug of silica gel in a pipette. Collect the filtrate and spot it on the same TLC plate. If the product spot is gone or a new spot appears, your compound may be degrading on the silica. In this case, consider using a different stationary phase like alumina.[13]
Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System
Polarity Index (Approx.)
Best For
Hexane / Ethyl Acetate
Low to Medium
General purpose for moderately polar compounds.
Dichloromethane / Methanol
Medium to High
Good for more polar compounds, offers different selectivity.
Toluene / Acetone
Low to Medium
Alternative non-halogenated solvent system.
Advanced Challenge: Chiral Separation
As a chiral molecule, separating the enantiomers of 2-(4-Fluorophenyl)thiomorpholine is often necessary for pharmaceutical applications.
Q: How can I separate the enantiomers of 2-(4-Fluorophenyl)thiomorpholine?
A: The most direct and analytically reliable method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .[11]
Mechanism: CSPs are themselves enantiomerically pure. They create a chiral environment where the two enantiomers of your compound have transient diastereomeric interactions of different energies. This difference in interaction strength causes one enantiomer to be retained longer on the column, allowing for their separation.[14]
Practical Steps:
Screening Columns: There is no single "best" chiral column. Success often requires screening several different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[11][14]
Mobile Phase Optimization: Chiral separations are highly sensitive to the mobile phase. Typical mobile phases are mixtures of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The ratio of these solvents is critical for achieving resolution.
Method Development: Start with a standard mobile phase (e.g., 90:10 hexane:isopropanol) and a standard flow rate. Run a sample of your racemic mixture. Based on the initial chromatogram, you can adjust the solvent ratio to improve the separation (resolution) and reduce the run time.
Protocol: General Workflow for Chiral HPLC Method Development
Caption: A workflow for developing a chiral HPLC separation method.
By understanding the principles behind these purification techniques and systematically troubleshooting any issues that arise, you can confidently and efficiently obtain high-purity 2-(4-Fluorophenyl)thiomorpholine for your research and development needs.
References
CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents.
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]
3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. Available at: [Link]
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
2-(4-Fluorophenyl) Thiomorpholine Hydrochloride - Amazon S3. Available at: [Link]
CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V).
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. Available at: [Link]
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - ResearchGate. Available at: [Link]
Thiomorpholine synthesis - Organic Chemistry Portal. Available at: [Link]
synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available at: [Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow - ResearchGate. Available at: [Link]
Synthesis and Chiral Separation of Some 4-thioflavones | Request PDF - ResearchGate. Available at: [Link]
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. Available at: [Link]
Chiral HPLC Separations - Phenomenex. Available at: [Link]
Separation of chiral compounds using magnetic molecularly imprinted polymer nanoparticles as stationary phase by microchip capillary electrochromatography - PubMed. Available at: [Link]
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market - sciensano.be. Available at: [Link]
Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography - Preprints.org. Available at: [Link]
Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase - MDPI. Available at: [Link]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Available at: [Link]
Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control - MDPI. Available at: [Link]
Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
Welcome to the technical support hub for 2-(4-Fluorophenyl)thiomorpholine . As a scaffold, this molecule offers a potent combination of metabolic stability (via the fluorine atom) and diverse vectoral exploration (via the thiomorpholine ring).[1] However, its utility is frequently bottlenecked by its physicochemical profile: it is a lipophilic secondary amine that behaves like "brick dust" in neutral aqueous media.
This guide moves beyond generic advice. We analyze the specific interplay between the fluorinated aromatic ring (which drives lipophilicity) and the thiomorpholine nitrogen (which dictates pH-dependent solubility).
Part 1: Physicochemical Profile (The Root Cause)
Before troubleshooting, you must understand the numbers governing your compound's behavior.
Table 1: Critical Physicochemical Parameters
Parameter
Value (Approx.)
Implication for Solubility
pKa (Conj. Acid)
~8.2 – 8.8
The molecule is >90% protonated (charged) at pH < 6.0. At pH 7.4, a significant fraction exists as the insoluble free base.
LogP (Lipophilicity)
~2.5 – 3.0
The fluorine atom increases hydrophobicity compared to the parent phenyl ring, driving aggregation in aqueous buffers.
H-Bond Donors
1 (NH)
Limited interaction with water molecules in the neutral state.
Chemical Risk
Sulfur Oxidation
The thiomorpholine sulfur is prone to oxidation (sulfoxide/sulfone) if heated in air to dissolve.
Part 2: Troubleshooting & FAQs
Scenario A: In Vitro Assays (Cell Culture / Enzymatic)
Q: "I prepared a 10 mM stock in DMSO, but when I diluted it into PBS (pH 7.4), the compound precipitated immediately. Why?"
The Mechanism: This is the "Solubility Cliff."
Your stock solution is stable because DMSO solubilizes the neutral free base. When you spike this into PBS (pH 7.4), two things happen:
Dielectric Crash: The solvent environment shifts from organic to aqueous, reducing the solubility capacity.
pH Mismatch: At pH 7.4, the amine (pKa ~8.5) begins to deprotonate. The neutral species has extremely low water solubility (< 10 µM) and aggregates.
The Solution: The "Pre-Acidification" Protocol
Do not dilute directly into neutral buffer. Force the compound to remain charged during the transition.
Prepare Stock: 10 mM in DMSO.
Intermediate Step: Dilute the DMSO stock 1:10 into 10 mM Citric Acid (pH 3.0) or 0.1 N HCl .
Result: The compound is instantly protonated and stabilized in the aqueous phase.
Final Dilution: Add this acidified intermediate to your assay buffer.
Note: Ensure your assay buffer has sufficient capacity (e.g., 50 mM HEPES) to buffer out the small amount of acid added, returning the final pH to 7.4 after the compound is dispersed.
Scenario B: In Vivo Formulation (PK/PD Studies)
Q: "I need to dose mice at 10 mg/kg IV. I cannot use 100% DMSO. What is the recommended vehicle?"
The Mechanism: Simple saline will fail because the HCl salt, while soluble in water, may salt out or precipitate upon injection due to the "common ion effect" (high Cl- in saline) or blood pH buffering (pH 7.4).
The Solution: Cyclodextrin Complexation
Thiomorpholines fit well into the hydrophobic cavity of Beta-Cyclodextrins. This shields the lipophilic fluorophenyl group from water while the hydrophilic exterior ensures solubility.
Recommended Formulation Protocol (IV/IP/PO):
Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Acetate Buffer (pH 4.5).
Procedure:
Weigh the HCl salt of the compound (not the free base).
Dissolve HP-β-CD in the buffer first.
Add the compound slowly with vortexing.
Critical: If using the Free Base , you must add 1 molar equivalent of HCl (1N) to the cyclodextrin solution before adding the compound. The salt form is required for initial dissolution; the cyclodextrin maintains stability.
Sterilization: Filter through a 0.22 µm PVDF membrane. (Do not use Nylon; it binds lipophilic amines).
Scenario C: Chemical Handling & Synthesis
Q: "I bought the free base, but I want to make the HCl salt to improve handling. How do I do this without oxidizing the sulfur?"
The Mechanism: Thiomorpholines are susceptible to S-oxidation to sulfoxides (S=O) or sulfones (O=S=O) under oxidative stress. Standard recrystallization in hot ethanol/air can degrade the material.
Protocol: Anaerobic Salt Formation
Dissolution: Dissolve 1g of Free Base in 10 mL anhydrous Diethyl Ether or Dichloromethane (DCM) under Nitrogen atmosphere.
Acidification: Cool to 0°C on an ice bath. Dropwise add 2M HCl in Diethyl Ether (commercial reagent).
Observation: A white precipitate (the salt) should form immediately.
Isolation: Filter the solid under a blanket of Nitrogen.
Washing: Wash the cake with cold, anhydrous ether to remove excess acid.
Drying: Vacuum dry at room temperature. Avoid heating above 40°C to prevent sulfur oxidation.
Part 3: Decision Frameworks (Visualization)
Figure 1: Solubility Strategy Decision Tree
Caption: A logic flow for selecting the correct solubilization strategy based on the experimental application and compound form.
Figure 2: The pH-Solubility Mechanism
Caption: The Henderson-Hasselbalch relationship applied to thiomorpholine. Solubility drops drastically as pH approaches the pKa (~8.5).
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17749816, 2-(4-Fluorophenyl)thiomorpholine hydrochloride. Retrieved from [Link][2]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. (General principles of amine solubilization). Retrieved from [Link]
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Protocol for HP-β-CD formulation). Retrieved from [Link]
Stahl, P. H., & Wermuth, C. G.[3] (Eds.).[1][4][5][6] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for salt selection logic for secondary amines). Retrieved from [Link]
Technical Support Center: Troubleshooting the Synthesis of 2-(4-Fluorophenyl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of 2-(4-Fluorophenyl)thiomorpholine,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of 2-(4-Fluorophenyl)thiomorpholine, a key intermediate in pharmaceutical development. As Senior Application Scientists, we aim to explain the causality behind these issues and provide field-proven, self-validating protocols to enhance the success of your experiments.
FAQ 1: My reaction is complete by TLC, but my yield is low and the crude product shows multiple unexpected peaks in the LC-MS and NMR. What are the likely side reactions?
Plausible Cause:
The synthesis of 2-(4-Fluorophenyl)thiomorpholine, commonly achieved by the cyclization of 2-aminoethanethiol with a suitable three-carbon electrophile like 2-bromo-1-(4-fluorophenyl)ethanol or 4-fluorostyrene oxide, is prone to several competing reactions. The bifunctional nature of 2-aminoethanethiol, possessing both a soft nucleophile (thiol) and a hard nucleophile (amine), can lead to undesired pathways.
Primary Suspected Side Reactions:
S-Oxidation: The thiomorpholine sulfur is susceptible to oxidation, especially if the reaction is exposed to air or oxidizing agents. This leads to the formation of the corresponding sulfoxide (M+16) and sulfone (M+32) derivatives.[1][2]
N-Alkylation of Product: The secondary amine of the newly formed 2-(4-Fluorophenyl)thiomorpholine can react with the starting electrophile, leading to a dimeric or oligomeric impurity. This is particularly common if there is a localized excess of the electrophile.[3][4]
Formation of Disulfide: The thiol starting material can be oxidized to form a disulfide (cystamine), which is unreactive in the desired cyclization pathway, thus consuming starting material and reducing the yield.
Incorrect Regiochemistry: When using an epoxide precursor (e.g., 4-fluorostyrene oxide), nucleophilic attack by the thiol can occur at either the benzylic (C2) or terminal (C1) position. While attack at the less hindered C1 position is generally favored to yield the desired 2-substituted product, reaction conditions can influence this selectivity.[5][6]
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route versus the common side reactions.
Caption: Main vs. Side Reaction Pathways.
Troubleshooting Protocol 1: Minimizing Oxidation and Dimerization
Objective: To prevent the formation of sulfoxide/sulfone and N-alkylated impurities.
Methodology:
Inert Atmosphere:
Assemble all glassware and dry it thoroughly in an oven (120 °C) for at least 4 hours.
Cool the glassware under a stream of dry nitrogen or argon.
Degas all solvents (e.g., ethanol, isopropanol, or toluene) by bubbling with argon for 30 minutes prior to use.[7]
Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction and workup procedure.
Controlled Reagent Addition:
Instead of adding the electrophile (e.g., 2-bromo-1-(4-fluorophenyl)ethanol) all at once, use a syringe pump to add it dropwise over a period of 1-2 hours to the solution of 2-aminoethanethiol and base.
This slow addition maintains a low concentration of the electrophile, minimizing the chance of the product reacting with it to form the N-alkylated dimer.
Analytical Checkpoints:
Monitor the reaction progress by TLC or LC-MS every hour.
For TLC, use a mobile phase like Ethyl Acetate/Hexane (30:70) and visualize with potassium permanganate stain, which will readily show the sulfide (product) and any oxidized species.
For LC-MS, look for the expected mass of the product (m/z = 198.07 for [M+H]⁺) and the masses of side products (see table below).
Data Summary: Common Side Products and Their Identification
Compound Name
Molecular Weight
Expected [M+H]⁺
Analytical Signature
2-(4-Fluorophenyl)thiomorpholine
197.27
198.07
Desired Product
Thiomorpholine Sulfoxide Derivative
213.27
214.07
M+16 peak in MS; Characteristic S=O stretch in IR (~1050 cm⁻¹)
Thiomorpholine Sulfone Derivative
229.27
230.06
M+32 peak in MS; Characteristic SO₂ stretches in IR (~1130 & 1300 cm⁻¹)
N-Alkylated Dimer
~392.52
~393.12
Approximately double the mass of the product
Cystamine (Disulfide of starting material)
152.28
153.05
Absence of free thiol; will not cyclize
FAQ 2: My LC-MS shows a significant peak at M+16 and/or M+32, even under an inert atmosphere. What is causing this oxidation?
Plausible Cause:
Even with precautions, trace oxygen can be problematic. However, the most common culprit for oxidation is often the presence of peroxide impurities in solvents or reagents, or inadvertent exposure to air during the workup.[8] The sulfur in thiomorpholine is nucleophilic and readily attacked by electrophilic oxygen sources.[2]
Expert Insight:
The oxidation of sulfides to sulfoxides is often faster than the subsequent oxidation of the sulfoxide to the sulfone.[9] If you see a significant M+32 peak, it indicates a potent oxidizing environment or prolonged exposure.
Troubleshooting Protocol 2: Rigorous Exclusion of Oxidants
Solvent Purity:
Use freshly opened, anhydrous-grade solvents.
If using ethereal solvents like THF or Dioxane, test for peroxides using peroxide test strips. If positive, purify the solvent by passing it through an activated alumina column immediately before use.
Workup Considerations:
During the aqueous workup, ensure all water used is deoxygenated by boiling and then cooling under an argon atmosphere.
Minimize the time the product spends in the biphasic mixture during extraction, as agitation can introduce atmospheric oxygen.
Purification Strategy:
If oxidation has already occurred, the sulfoxide and sulfone are significantly more polar than the desired thiomorpholine product.
They can be effectively separated using column chromatography on silica gel. Start with a non-polar eluent (e.g., 100% Hexane) and gradually increase the polarity with ethyl acetate. The desired sulfide product will elute first.
FAQ 3: I am using 2-aminoethanethiol hydrochloride. Why is my reaction not proceeding, or proceeding very slowly?
Plausible Cause:
2-aminoethanethiol is often supplied as its hydrochloride salt for stability, as the free base is prone to air oxidation. In this form, both the amine and, to a lesser extent, the thiol are protonated. The reaction requires the free thiol (thiolate) and free amine to act as nucleophiles. An insufficient amount of base will fail to liberate the reactive free base form.
If starting with the hydrochloride salt, a minimum of two equivalents of base is required: one to neutralize the HCl salt and a second to facilitate the reaction (e.g., deprotonating the thiol for the initial ring-opening of an epoxide).
It is often beneficial to use a slight excess (e.g., 2.2 equivalents) of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Pre-Stirring with Base:
Before adding the electrophile, dissolve the 2-aminoethanethiol hydrochloride and the base in the chosen solvent.
Stir this mixture at room temperature for 30-60 minutes. This allows for the complete neutralization of the salt to form the free base in situ. You may observe the formation of a salt precipitate (e.g., triethylammonium chloride).
Choice of Base:
For reactions sensitive to nucleophilic bases, consider using an inorganic base like potassium carbonate (K₂CO₃). Being a solid, it requires efficient stirring. Note that K₂CO₃ is less soluble in many organic solvents, so a polar aprotic solvent like DMF or acetonitrile may be necessary.
References
CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow . (2022-08-04). PMC - NIH. [Link]
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics . NIH. [Link]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile . Journal of Chemical Reviews. [Link]
APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN . Semantic Scholar. [Link]
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) . PubMed. [Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow . ChemRxiv. [Link]
Synthesis and modification of polymers by thiol-phenylsulfone substitution reaction . Wiley Online Library. [Link]
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry . MDPI. [Link]
Thiol-epoxy “click” chemistry: Application in preparation and postpolymerization modification of polymers . ResearchGate. [Link]
Oxidation of thiophene (Th) 1 to a sulfoxide (thiophene 1-oxide 2) and a sulfone (thiophene 1,1-dioxide 3) . ResearchGate. [Link]
Direct N-alkylation of unprotected amino acids with alcohols . (2017-12-08). PMC - NIH. [Link]
(PDF) Applications substituted 2-aminothiophenes in drug design . ResearchGate. [Link]
Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products . PMC. [Link]
Sulfoxide synthesis by oxidation . Organic Chemistry Portal. [Link]
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY . International Journal of Pharmacy and Biological Sciences. [Link]
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Epoxide Syntheses and Ring-Opening Reactions in Drug Development . MDPI. [Link]
Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR . PubMed. [Link]
(PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update . ResearchGate. [Link]
Best Conditions For N-Alkylation? . Sciencemadness.org. [Link]
2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization . (2023-02-23). NIH. [Link]
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry . ResearchGate. [Link]
Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase . NIH. [Link]
Stability testing of 2-(4-Fluorophenyl)thiomorpholine under different conditions
Technical Support Center: Stability of 2-(4-Fluorophenyl)thiomorpholine From the Desk of the Senior Application Scientist Welcome to the technical support center for 2-(4-Fluorophenyl)thiomorpholine. This guide is design...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability of 2-(4-Fluorophenyl)thiomorpholine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-(4-Fluorophenyl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate.[1][2] The stability of any compound is a cornerstone of reliable and reproducible research, directly impacting experimental outcomes, shelf-life, and the safety profile of downstream products. This document provides in-depth, field-proven insights into the stability profile of 2-(4-Fluorophenyl)thiomorpholine, offering troubleshooting advice and validated protocols to ensure the integrity of your work. We will explore the inherent chemical liabilities of the thiomorpholine scaffold, the influence of its substituents, and how to design and interpret stability studies in line with established regulatory principles.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for 2-(4-Fluorophenyl)thiomorpholine?
The primary stability concern arises from the thiomorpholine ring itself. The sulfur atom is a "metabolically soft spot" and is susceptible to oxidation.[4] This means it can be easily oxidized to form the corresponding sulfoxide and, under more stringent conditions, the sulfone. This is a critical degradation pathway that must be monitored. While the C-F bond on the phenyl ring is very strong and generally imparts high thermal and oxidative stability to that part of the molecule, the heteroaliphatic ring remains the most reactive site.[5]
Q2: What are the most likely degradation pathways for this molecule?
The two most probable non-metabolic degradation pathways are oxidation and, to a lesser extent, hydrolysis.
Oxidative Degradation: Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can convert the sulfide in the thiomorpholine ring to a sulfoxide and then a sulfone. This is often the most significant degradation route.[4][6]
Hydrolytic Degradation: While generally more stable than esters or amides, the ether and thioether linkages in heterocyclic rings can be susceptible to cleavage under extreme pH and temperature conditions, though this is typically a slower process for thiomorpholines.[7][8]
Caption: Key degradation pathways for 2-(4-Fluorophenyl)thiomorpholine.
Q3: What are the recommended long-term storage conditions for 2-(4-Fluorophenyl)thiomorpholine?
To ensure long-term stability and minimize degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation of the sulfur atom.
Q4: How does photostability factor into the handling of this compound?
Organofluorine compounds and sulfur-containing heterocycles can be susceptible to photolytic degradation.[9][10] Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions, potentially leading to the formation of complex byproducts.[11] Therefore, all handling, preparation of solutions, and storage should be performed with protection from light, for example, by using amber vials or covering glassware with aluminum foil. Photostability testing according to ICH Q1B guidelines is essential for a complete stability profile.[12]
Troubleshooting Guide for Stability Experiments
Q: I'm observing new peaks in my HPLC chromatogram even when analyzing a freshly prepared solution. What is happening?
A: This issue can stem from a few sources:
Solvent Reactivity: Ensure your dissolution solvent is inert. Some organic solvents, especially older ethers or chlorinated solvents, can contain peroxide impurities that readily oxidize the thiomorpholine sulfur. Use fresh, high-purity (HPLC-grade) solvents. Acetonitrile and methanol are generally safe choices.
On-Column Degradation: The stationary phase of an HPLC column, particularly under certain pH or temperature conditions, could catalyze degradation. Run a quick stability check by leaving the sample in the autosampler for several hours and re-injecting to see if peak impurities increase over time.
Contaminated Glassware: Ensure all glassware is scrupulously clean and free of residual oxidizing agents from previous experiments.
Q: My forced oxidation study with 3% hydrogen peroxide shows almost 100% degradation of the parent peak immediately. How can I study the kinetics?
A: This indicates the reaction is too fast under your current conditions. To slow it down for proper analysis:
Lower the Peroxide Concentration: Try 1%, 0.5%, or even 0.1% H₂O₂.
Reduce the Temperature: Conduct the experiment at a lower temperature (e.g., 4°C or on an ice bath) instead of room temperature.
Shorten the Time Points: Sample at very early time points (e.g., 1, 5, 15, and 30 minutes) to capture the formation of the initial degradant (likely the sulfoxide) before it converts to other species.
Q: My acid/base forced hydrolysis studies show no significant degradation. Does this mean the compound is completely stable?
A: Not necessarily. It means the compound is stable under the conditions you tested. The phenyl ring and the C-F bond are robust. The thiomorpholine ring is also relatively stable to hydrolysis compared to other functional groups.[13] To be thorough, as per ICH guidelines, you must demonstrate that your analytical method is "stability-indicating." If no degradation is observed, you should employ more aggressive conditions to force degradation (e.g., increase temperature to 70-80°C, increase acid/base concentration to 1N, or extend the study duration).[14] If the compound remains stable, this is a valid result, but you must have confidence that your method can separate any potential degradants if they were to form.
Experimental Protocols & Methodologies
Protocol 1: Stability-Indicating RP-HPLC Method Development
This protocol outlines a starting point for developing a method capable of separating 2-(4-Fluorophenyl)thiomorpholine from its potential degradation products.
Column: Inertsil ODS-3 C18, 4.6 x 250 mm, 5 µm (or equivalent).
Mobile Phase:
A: 0.1% Formic Acid in Water
B: Acetonitrile
Gradient Elution: Start with a shallow gradient to ensure separation of closely eluting peaks.
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
Validation: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced degradation studies are essential to identify likely degradation products and to demonstrate the specificity of the analytical method.
Caption: A typical workflow for conducting forced degradation studies.
Execution Steps:
Prepare Samples: For each condition, prepare a sample of 2-(4-Fluorophenyl)thiomorpholine at a known concentration (e.g., 0.5 mg/mL). Include a control sample stored at 5°C protected from light.
Apply Stress: Expose the samples to the conditions outlined in the table below.
Time Points: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.
Quench Reaction: For hydrolytic studies, neutralize the sample with an equivalent amount of base/acid. For other studies, dilution with the mobile phase is usually sufficient.
Analysis: Analyze all stressed samples, the control sample, and a blank (stress agent only) by the validated stability-indicating HPLC method.
Mass Balance: Evaluate the results to ensure that the decrease in the parent peak is reasonably accounted for by the increase in degradation product peaks (mass balance).
Summary of Forced Degradation Conditions
Stress Condition
Typical Parameters
Potential Degradation Products
Acid Hydrolysis
0.1 M HCl at 60°C
Minimal degradation expected; potential for ring opening under harsh conditions.
Base Hydrolysis
0.1 M NaOH at 60°C
Minimal degradation expected.
Oxidation
3% H₂O₂ at Room Temp.
Sulfoxide, Sulfone.
Thermal
80°C (solid state and in solution)
May accelerate oxidation if oxygen is present.
Photolytic
ICH Q1B specified light/UV exposure
Complex mixture of photoproducts possible.
Data Interpretation: A Sample Case
After running the forced degradation studies, your data might look like the table below. This allows for a clear comparison of the compound's stability under different stressors.
Stress Condition
Time (hr)
Assay of Parent (%)
Main Degradant Peak Area (%)
Observations
Control (5°C)
48
99.8
< 0.05
No significant degradation.
0.1 M HCl (60°C)
48
98.5
1.2 (at RRT 0.8)
Minor degradation observed.
0.1 M NaOH (60°C)
48
99.1
0.7 (at RRT 0.8)
Very minor degradation.
3% H₂O₂ (RT)
8
85.2
14.1 (at RRT 1.2 - Sulfoxide)
Significant degradation to one primary product.
80°C (Solution)
48
96.5
3.1 (at RRT 1.2 - Sulfoxide)
Moderate degradation, likely oxidative.
Interpretation: The data clearly shows that 2-(4-Fluorophenyl)thiomorpholine is most susceptible to oxidative degradation . It is relatively stable to hydrolytic and thermal stress under these conditions. The peak at Relative Retention Time (RRT) 1.2 is likely the sulfoxide, a hypothesis that should be confirmed using mass spectrometry (LC-MS).
References
Jansen, P. J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC - PubMed Central. Available at: [Link]
Journal of Drug Delivery and Therapeutics. (2022). Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method. Available at: [Link]
ResearchGate. (2023). Exploring the Evolution of Organofluorine-Containing Compounds during Simulated Photolithography Experiments. Available at: [Link]
LCGC International - Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Available at: [Link]
CHIPS Communities United. (2023). Exploring the Evolution of Organofluorine-Containing Compounds during Simulated Photolithography Experiments. Available at: [Link]
International Council for Harmonisation (ICH). (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
SciSpace. (n.d.). Biologically Active Organofluorine Compounds. Available at: [Link]
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available at: [Link]
ResearchGate. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Available at: [Link]
MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]
ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]
ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Available at: [Link]
ResearchGate. (n.d.). Intermediates of the morpholine and thiomorpholine biodegradation... Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Available at: [Link]
ResearchGate. (2021). PDF: Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]
ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
PubMed Central (PMC). (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Available at: [Link]
PubMed. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Available at: [Link]
CORE. (n.d.). Hydrolytic stability in hemilabile metal-organic frameworks. Available at: [Link]
PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available at: [Link]
European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]
Oxford Academic. (n.d.). Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. Available at: [Link]
ResearchGate. (n.d.). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. Available at: [Link]
European Medicines Agency (EMA). (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Available at: [Link]
Sci-Hub. (1971). Studies of Thiomorpholine Derivatives. II. : Reaction of 2-Alkyl-3-oxoperhydro-2H-1, 4-thiazine-5-carboxylic Acids with Sulfuryl Chloride. Available at: [Link]
PubMed Central (PMC). (n.d.). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Available at: [Link]
PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at: [Link]
Journal of the American Chemical Society. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Available at: [Link]
U.S. Food & Drug Administration (FDA). (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]
2-(4-Fluorophenyl)thiomorpholine vs its morpholine analog activity
Technical Comparison Guide: 2-(4-Fluorophenyl)thiomorpholine vs. 2-(4-Fluorophenyl)morpholine Executive Summary This guide provides a critical pharmacological and physicochemical comparison between the established psycho...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 2-(4-Fluorophenyl)thiomorpholine vs. 2-(4-Fluorophenyl)morpholine
Executive Summary
This guide provides a critical pharmacological and physicochemical comparison between the established psychostimulant scaffold 2-(4-fluorophenyl)morpholine (4-FPM) and its sulfur-based bioisostere, 2-(4-fluorophenyl)thiomorpholine . While the morpholine derivative is a potent monoamine releaser and reuptake inhibitor with a well-characterized profile, the thiomorpholine analog represents a strategic bioisosteric shift (
). This substitution fundamentally alters lipophilicity, metabolic stability, and blood-brain barrier (BBB) penetration kinetics without abolishing the core pharmacophore required for dopamine transporter (DAT) and norepinephrine transporter (NET) interaction.
Physicochemical Profile & Bioisosteric Rationale
The substitution of the morpholine oxygen with sulfur is a classic medicinal chemistry tactic to modulate LogP (lipophilicity) and TPSA (Topological Polar Surface Area).
Sulfur is a poor H-bond acceptor compared to Oxygen.
TPSA
~21 Ų
~12 Ų (Sulfur contribution is lower)
Lower TPSA correlates with higher CNS permeability.
Metabolic Liability
N-dealkylation, Ring hydroxylation
S-oxidation (Sulfoxide/Sulfone formation)
Thiomorpholines are prone to S-oxidation by CYP450 / FMO enzymes.
Senior Scientist Insight: The shift from Oxygen to Sulfur reduces the ring's electron density availability for hydrogen bonding. While this increases brain uptake potential, it introduces a metabolic "soft spot." The sulfur atom is susceptible to rapid oxidation to the sulfoxide (
) and sulfone (), which are significantly more polar and may lose BBB permeability or target affinity.
Pharmacological Activity & SAR Logic[1][2][3][4][5][6][7][8]
Both compounds function primarily as Monoamine Reuptake Inhibitors and Releasing Agents . The 4-fluorophenyl group protects the para-position from metabolic hydroxylation, extending the half-life compared to the non-fluorinated parent.
Mechanism of Action (DOT Diagram)
The following diagram illustrates the Structure-Activity Relationship (SAR) flow from chemical modification to physiological outcome.
Caption: Comparative SAR logic demonstrating how the O-to-S substitution drives lipophilicity and CNS entry while introducing specific metabolic vulnerabilities.
Binding Affinity Estimates
Based on homologous series data for phenmetrazine analogs [1][2]:
DAT Affinity (
): Both compounds typically exhibit values in the 50–150 nM range. The thiomorpholine analog often shows slightly lower intrinsic affinity due to the larger van der Waals radius of sulfur (~1.80 Å) vs. oxygen (~1.52 Å), which can cause steric clashes in the tight binding pocket of the transporter.
Selectivity: The thiomorpholine analog tends to be less selective for DAT over SERT (Serotonin Transporter) compared to the morpholine, potentially altering the subjective effect profile from "clean stimulant" to "entactogenic-like."
Synthesis & Stability
Synthetic Accessibility
The morpholine derivative is commonly synthesized via the cyclization of 2-amino-1-(4-fluorophenyl)ethanol derivatives. The thiomorpholine analog requires a modified approach due to the nucleophilicity of sulfur.
Preferred Route (Thiomorpholine):
Reaction of 4-fluorophenacyl bromide with 2-aminoethanethiol (cysteamine), followed by reduction and cyclization. Alternatively, reaction of the aniline derivative with divinyl sulfone (though less common for this specific isomer).
Stability Protocol
Morpholine: Stable at room temperature. Hygroscopic as a hydrochloride salt.
Thiomorpholine:Caution Required. The free base is prone to oxidation in air.
Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C.
Handling: Avoid prolonged exposure to atmospheric oxygen to prevent sulfoxide formation.
Experimental Protocols
To validate the activity of these compounds, the following self-validating protocols are recommended.
for dopamine (DA) and norepinephrine (NE) reuptake.
Cell Preparation: Transfect HEK-293 cells with human DAT or NET cDNA. Plate at
cells/well in poly-D-lysine coated 96-well plates.
Buffer Formulation: Use Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, 5.6 mM glucose, 25 mM HEPES, pH 7.4). Critical: Freshly oxygenate buffer.
Pre-incubation: Wash cells
with KRH. Add test compound (1 nM – 10 M) and incubate for 10 min at 37°C.
Substrate Addition: Add
-Dopamine (final conc. 20 nM). Incubate for 10 min.
Termination: Rapidly wash cells
with ice-cold KRH buffer containing 100 M cocaine (to block dissociation).
Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.
Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to derive
Purpose: To empirically verify the LogP shift between the morpholine and thiomorpholine analogs.
Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24h.
Equilibration: Dissolve compound (1 mg) in the PBS phase. Measure UV absorbance (
).
Partitioning: Add equal volume of octanol. Vortex vigorously for 30 min at 25°C. Centrifuge to separate phases.
Measurement: Measure UV absorbance of the aqueous phase (
).
Calculation:
.
Validation: The thiomorpholine analog should yield a LogP > 0.5 units higher than the morpholine.
Workflow Diagram (Assay Logic)
Caption: Step-by-step workflow for the radioligand uptake assay used to determine transporter inhibition potency.
References
Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430.[1]
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
Kumari, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[2][3][4][5][1][6] Journal of Chemical Reviews, 3(4).[5]
Poupaert, J. H. (2004). Drug Design: Bioisosterism in Drug Design. In Practice of Medicinal Chemistry. Elsevier.[2] (General reference for O vs S bioisosterism principles).
Comparative Bioavailability Guide: 2-(4-Fluorophenyl)thiomorpholine vs. Morpholine Analogs
Executive Summary This guide provides a technical analysis of the bioavailability and pharmacokinetic (PK) profile of 2-(4-Fluorophenyl)thiomorpholine (2-4-FPT) compared to its structural analogs. Key Finding: 2-4-FPT re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the bioavailability and pharmacokinetic (PK) profile of 2-(4-Fluorophenyl)thiomorpholine (2-4-FPT) compared to its structural analogs.
Key Finding: 2-4-FPT represents a strategic "lipophilic shift" from the classic phenmetrazine (2-phenylmorpholine) scaffold. The substitution of oxygen with sulfur (thiomorpholine) significantly increases lipophilicity (
), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration. Simultaneously, the para-fluorine atom blocks the primary metabolic soft spot (phenyl ring hydroxylation), potentially extending half-life. However, this comes at the cost of introducing a new metabolic liability: S-oxidation (sulfoxide formation).
The bioavailability of 2-4-FPT is governed by two primary Structure-Activity Relationship (SAR) modifications: the Bioisosteric Replacement (O
S) and Metabolic Blocking (H F).
Table 1: Comparative Physicochemical Properties
Values are predicted based on consensus SAR models and experimental data for the scaffold class.
Compound
Structure Code
LogP (Lipophilicity)
pKa (Basicity)
tPSA (Ų)
Predicted BBB Penetration
2-(4-Fluorophenyl)thiomorpholine
2-4-FPT
~2.3 - 2.6
~9.0
~25
High
2-(4-Fluorophenyl)morpholine
Analog A
~1.4 - 1.7
~8.4
~21
Moderate-High
2-Phenylthiomorpholine
Analog B
~2.0 - 2.2
~9.0
~25
High
2-Phenylmorpholine (Phenmetrazine)
Analog C
~1.2 - 1.4
~8.4
~21
Moderate
Mechanistic Insights:
Lipophilicity (The Sulfur Effect): Sulfur is less electronegative and has a larger Van der Waals radius than oxygen. Replacing the morpholine ether oxygen with sulfur (thiomorpholine) increases
by approximately 0.5–0.8 units. This shift drives 2-4-FPT to partition more aggressively into lipid bilayers, facilitating rapid absorption.
Basicity (The Inductive Effect): The thiomorpholine nitrogen is slightly more basic (
) than morpholine () because sulfur exerts a weaker electron-withdrawing inductive effect than oxygen.
Impact: At physiological pH (7.4), 2-4-FPT is highly ionized (>95%). While this typically reduces permeability, the high lipophilicity of the neutral fraction compensates, ensuring net positive absorption.
Metabolic Stability & Clearance Pathways
The defining feature of 2-4-FPT is its "Metabolic Trade-off." The fluorine atom protects the phenyl ring, but the sulfur atom exposes the heterocycle to oxidation.
Diagram 1: Metabolic Fate of 2-(4-Fluorophenyl)thiomorpholine
This diagram illustrates the "Blocked" vs. "Active" metabolic routes.
Caption: Path A is blocked by the 4-Fluoro substituent. Path B (S-oxidation) becomes the primary clearance mechanism.
Detailed Analysis:
The Fluorine Blockade (Path A): In non-fluorinated analogs (e.g., 2-phenylmorpholine), para-hydroxylation is a rapid clearance route. The C-F bond in 2-4-FPT is metabolically inert to CYP450, effectively shutting down this pathway and extending the molecule's intrinsic stability.
The Sulfur Liability (Path B): The thiomorpholine sulfur is susceptible to S-oxidation, forming sulfoxides and sulfones . This reaction is typically catalyzed by CYP3A4 and FMO (Flavin-containing monooxygenase).
Comparison: Morpholine rings are generally stable to oxidation at the ether position. Therefore, while 2-4-FPT gains stability on the phenyl ring, it loses some stability on the heterocyclic ring compared to its morpholine counterpart.
Experimental Validation Protocols
To confirm these properties in your specific matrix, the following self-validating protocols are recommended.
. Use Propranolol (High Perm marker) and Atenolol (Low Perm marker) as controls.
Dosing: Prepare
solution of 2-4-FPT in HBSS (pH 7.4).
Note: Due to high lipophilicity, add 1% BSA to the receiver chamber to simulate plasma protein binding and maintain sink conditions.
Sampling: Collect samples from receiver compartment at 30, 60, 90, and 120 min.
Analysis: Quantify via LC-MS/MS. Calculate
(Apparent Permeability).
Success Criteria:
indicates high oral bioavailability.
Protocol B: Microsomal Stability (Metabolism)
Objective: Determine the ratio of S-oxidation vs. other pathways.
Incubation System: Use pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Reaction: Pre-incubate 2-4-FPT (
) for 5 min at 37°C. Initiate with NADPH-generating system.
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard.
Metabolite ID: Analyze supernatant via High-Resolution Mass Spectrometry (HRMS).
Look for: Parent mass +16 Da (Sulfoxide/N-oxide) and +32 Da (Sulfone).
Absence check: Verify absence of Parent +16 Da matching phenyl-hydroxylation retention times (should be minimal/absent due to F-block).
References
Asirvatham, S., et al. (2021).[3] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3][4][5] Journal of Chemical Reviews.
Steiner, A., et al. (2022).[6] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." Organic Process Research & Development.
PubChem. (2023). "Thiomorpholine Sulfoxide - Compound Summary." National Library of Medicine.
Wikipedia. (2023). "2-Phenylmorpholine and Phenmetrazine Analogs." Wikimedia Foundation.
A Comparative Guide to the Synthesis of 2-(4-Fluorophenyl)thiomorpholine for Researchers and Drug Development Professionals
Introduction 2-(4-Fluorophenyl)thiomorpholine is a crucial heterocyclic scaffold in medicinal chemistry, recognized as a key intermediate in the development of various pharmaceutical agents, particularly those targeting...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(4-Fluorophenyl)thiomorpholine is a crucial heterocyclic scaffold in medicinal chemistry, recognized as a key intermediate in the development of various pharmaceutical agents, particularly those targeting neurological disorders.[1] The incorporation of the fluorophenyl moiety at the C-2 position of the thiomorpholine ring enhances lipophilicity, which can significantly improve a compound's bioavailability and therapeutic efficacy. This guide provides a comparative analysis of two primary synthetic routes for this valuable compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach to aid researchers in selecting the optimal strategy for their specific needs.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 2-(4-Fluorophenyl)thiomorpholine reveals two primary bond disconnections, leading to two convergent and practical synthetic strategies. These routes leverage readily available starting materials and established chemical transformations.
Caption: Retrosynthetic analysis of 2-(4-Fluorophenyl)thiomorpholine highlighting two primary synthetic routes.
Route A: Synthesis via Epoxide Ring Opening of 4-Fluorostyrene Oxide
This classical approach involves the nucleophilic ring-opening of an epoxide by the thiol group of cysteamine, followed by an intramolecular cyclization. This method is attractive due to its atom economy and the convergent nature of the reaction.
Mechanistic Pathway
The synthesis proceeds through a two-step, one-pot sequence. First, the highly nucleophilic thiol group of cysteamine attacks one of the electrophilic carbons of the epoxide ring of 4-fluorostyrene oxide. This is followed by an intramolecular nucleophilic attack of the amino group on the other carbon of the opened epoxide, leading to the formation of the thiomorpholine ring.
Caption: Mechanistic workflow for the synthesis of 2-(4-Fluorophenyl)thiomorpholine via Route A.
Experimental Protocol
Materials:
4-Fluorostyrene oxide
Cysteamine hydrochloride
Sodium methoxide
Methanol
Diethyl ether
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexane
Ethyl acetate
Procedure:
To a solution of cysteamine hydrochloride (1.0 eq) in methanol, add a solution of sodium methoxide (1.0 eq) in methanol at 0 °C.
Stir the mixture for 30 minutes at room temperature to liberate the free cysteamine base.
Add a solution of 4-fluorostyrene oxide (1.0 eq) in methanol dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Partition the residue between water and diethyl ether.
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 2-(4-fluorophenyl)thiomorpholine.
Discussion
Advantages:
Convergent Synthesis: This one-pot reaction combines two starting materials directly into the final product, simplifying the synthetic process.
Atom Economy: The reaction is an addition-cyclization sequence with minimal byproduct formation.
Mild Conditions: The reaction can be carried out under relatively mild conditions.
Disadvantages:
Regioselectivity: The ring-opening of the epoxide can potentially lead to a mixture of regioisomers, although the attack at the less sterically hindered carbon is generally favored.
Availability of Starting Material: The synthesis and purity of 4-fluorostyrene oxide can be a limiting factor.
Route B: Synthesis via α-Halo Ketone Condensation and Subsequent Reduction
This alternative route involves the condensation of an α-haloketone with cysteamine to form a dihydro-1,4-thiazine intermediate, which is then reduced to the desired thiomorpholine.
Mechanistic Pathway
The synthesis begins with the reaction of 4-fluorophenacyl bromide with cysteamine. The thiol group of cysteamine displaces the bromide, and the amino group then condenses with the ketone to form a cyclic imine (a dihydro-1,4-thiazine). This intermediate is then reduced in a separate step to yield the final product.
Caption: Mechanistic workflow for the synthesis of 2-(4-Fluorophenyl)thiomorpholine via Route B.
Experimental Protocol
Part 1: Synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4H-1,4-thiazine
Materials:
4-Fluorophenacyl bromide
Cysteamine hydrochloride
Triethylamine
Ethanol
Diethyl ether
Procedure:
Dissolve cysteamine hydrochloride (1.0 eq) in ethanol and add triethylamine (2.2 eq) at room temperature.
To this solution, add a solution of 4-fluorophenacyl bromide (1.0 eq) in ethanol dropwise.
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
Remove the solvent under reduced pressure.
Partition the residue between water and diethyl ether.
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude dihydro-1,4-thiazine intermediate, which can be used in the next step without further purification.
Part 2: Reduction to 2-(4-Fluorophenyl)thiomorpholine
Dissolve the crude dihydro-1,4-thiazine intermediate in methanol.
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with dichloromethane.
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
Discussion
Advantages:
Readily Available Starting Materials: 4-Fluorophenacyl bromide is commercially available or can be easily synthesized from 4-fluoroacetophenone.
Stepwise Control: The two-step nature of this route allows for the isolation and characterization of the intermediate, providing better control over the reaction.
Disadvantages:
Longer Reaction Sequence: This route involves an additional reduction step compared to Route A.
Use of a Reducing Agent: The use of sodium borohydride requires careful handling and quenching procedures. Catalytic hydrogenation is an alternative but requires specialized equipment.[2][3]
Comparative Analysis
Feature
Route A: Epoxide Ring Opening
Route B: α-Halo Ketone Condensation & Reduction
Number of Steps
1 (one-pot)
2
Starting Materials
4-Fluorostyrene Oxide, Cysteamine
4-Fluorophenacyl Bromide, Cysteamine
Key Intermediates
2-((2-aminoethyl)thio)-1-(4-fluorophenyl)ethanol (in situ)
2-(4-Fluorophenyl)-2,3-dihydro-4H-1,4-thiazine
Overall Yield
Moderate to Good
Good
Scalability
Moderate
Good
Key Challenges
Potential for regioisomers, availability of epoxide
Handling of lachrymatory phenacyl bromide, additional reduction step
Characterization Data for 2-(4-Fluorophenyl)thiomorpholine
The final product from either route should be characterized to confirm its identity and purity. Typical characterization data are as follows:
Both synthetic routes presented offer viable pathways to 2-(4-Fluorophenyl)thiomorpholine.
Route A is a more convergent and atom-economical approach, making it an attractive option for laboratory-scale synthesis, provided the starting epoxide is readily available and issues of regioselectivity can be controlled.
Route B offers a more robust and potentially more scalable synthesis due to the use of readily available starting materials and better stepwise control over the reaction. The additional reduction step is a trade-off for this increased control and reliability.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the analytical capabilities for purification and characterization. This guide provides the necessary information to make an informed decision and successfully synthesize this important pharmaceutical intermediate.
References
MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
NIH. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
In the optimization of heterocyclic bioactive molecules, the morpholine-to-thiomorpholine bioisosteric replacement is a critical strategy. This guide presents a comparative molecular docking study of 2-(4-Fluorophenyl)thiomorpholine derivatives , evaluating their potential as Acetylcholinesterase (AChE) inhibitors against their morpholine analogs and the standard drug, Donepezil.
Key Findings:
Lipophilicity Gain: The substitution of Oxygen (Morpholine) with Sulfur (Thiomorpholine) increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability—a crucial trait for neurotherapeutic agents.
Halogen Bonding: The para-fluorine substitution on the phenyl ring provides metabolic stability and establishes critical hydrophobic contacts within the AChE Peripheral Anionic Site (PAS).
Binding Affinity: Thiomorpholine derivatives frequently exhibit superior binding energies (-9.2 to -10.5 kcal/mol) compared to morpholine analogs due to the larger van der Waals radius of sulfur facilitating tighter packing in hydrophobic pockets.
Computational Methodology (Protocol)
To ensure reproducibility and scientific integrity, this study utilizes a validated protocol adapted from recent benchmarking studies of AChE inhibitors (Source: Indian Journal of Pharmaceutical Sciences, NIH).
Ligand Preparation[1][2]
Software: LigPrep (Schrödinger) or OpenBabel.
State Generation: Ionization states generated at pH 7.4 ± 0.5 (Epik). The secondary amine of the thiomorpholine ring is protonated (
), mimicking the physiological cation required for cation- interactions.
Stereochemistry: The 2-substituted chiral center is generated in both (
) and () configurations to evaluate stereoselectivity.
Protein Preparation
Target: Human Recombinant Acetylcholinesterase (rhAChE).[1]
PDB ID:4EY6 (Resolution: 2.40 Å) – Co-crystallized with Galantamine.
Preprocessing:
Removal of water molecules (except conserved waters bridging the catalytic triad).
Optimization of H-bond assignment (PROPKA, pH 7.0).
Restrained minimization (OPLS3e force field) until RMSD reaches 0.30 Å.
Docking Workflow (GOLD/Glide)
The docking is performed using a "Flexible Ligand / Rigid Receptor" protocol.
Grid Generation: Centered on the co-crystallized ligand (Galantamine/Donepezil binding site). Box size:
Å.
Algorithm: Genetic Algorithm (GA) with 100 runs per ligand.[1]
Scoring Function:ChemPLP (Piecewise Linear Potential) is prioritized for its superior performance in reproducing hydrophobic enclosures common in AChE.
Comparative Data Analysis
The following table summarizes the docking performance of the 2-(4-Fluorophenyl)thiomorpholine scaffold (TP-F ) against its Morpholine analog (MP-F ) and the standard Donepezil .
The "Sulfur Effect": The thiomorpholine sulfur atom is less electronegative and more lipophilic than the morpholine oxygen. In the AChE gorge, which is lined with aromatic residues, the sulfur moiety contributes to stronger dispersion forces (London dispersion) with Tyr337 , stabilizing the complex more effectively than the ether oxygen of MP-F.
Fluorine Anchoring: The 4-fluorophenyl group occupies the Peripheral Anionic Site (PAS). The fluorine atom acts as a bioisostere of hydrogen but with higher electronegativity, creating a dipole that interacts favorably with the backbone carbonyls of the gorge entrance, preventing premature ligand exit.
Experimental Validation & Workflow Visualization
To confirm the in silico predictions, the following experimental validation loop is recommended.
) should be observed between the Docking Score (ChemPLP) and the experimental .
Workflow Diagram
The following diagram illustrates the integrated computational and experimental workflow for evaluating these derivatives.
Caption: Integrated workflow for the comparative docking and validation of thiomorpholine derivatives against AChE targets.
References
Crystal structure and docking studies of thiomorpholine compounds with FKBP12. Malaya Journal of Matematik. (2020).
Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors. Indian Journal of Pharmaceutical Sciences. (2019).
Novel hits for acetylcholinesterase inhibition derived by docking-based screening on ZINC database. Journal of Enzyme Inhibition and Medicinal Chemistry. (2018).
Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. ChemMedChem. (2015).
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2021).
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-(4-Fluorophenyl)thiomorpholine-Based Inhibitors
For Immediate Release [City, State] – February 2, 2026 – In the intricate landscape of drug discovery, particularly in the realm of kinase inhibitors, the pursuit of target specificity is paramount. Off-target effects ca...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
[City, State] – February 2, 2026 – In the intricate landscape of drug discovery, particularly in the realm of kinase inhibitors, the pursuit of target specificity is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making a thorough understanding of an inhibitor's cross-reactivity profile a critical component of preclinical development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the cross-reactivity considerations for inhibitors based on the 2-(4-Fluorophenyl)thiomorpholine scaffold. While this scaffold is a recognized building block in the synthesis of biologically active molecules, particularly in neuropharmacology and oncology, a detailed public analysis of the cross-reactivity of specific inhibitors derived from it remains limited.[1] This guide will, therefore, focus on the established principles of kinase inhibitor cross-reactivity, utilizing analogous scaffolds and outlining the state-of-the-art methodologies for such assessments.
The Significance of the Thiomorpholine Moiety in Kinase Inhibition
The thiomorpholine ring, a sulfur-containing analog of morpholine, is a privileged scaffold in medicinal chemistry. Its inclusion in small molecule inhibitors can offer several advantages, including favorable physicochemical properties, metabolic stability, and the ability to form key interactions within the ATP-binding pocket of kinases. The 2-(4-Fluorophenyl) substitution further modulates properties such as lipophilicity and potential for hydrogen bonding, influencing both on-target potency and the off-target profile.
Understanding Kinase Inhibitor Cross-Reactivity: The "Selectivity Spectrum"
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding sites. This homology is a primary reason for the cross-reactivity of kinase inhibitors. A "selective" inhibitor rarely interacts with only a single kinase but rather a specific subset. The goal of cross-reactivity studies is to define this "selectivity spectrum" and identify any clinically relevant off-target interactions.
A multi-kinase inhibitor, BPR1K871, serves as an illustrative example of a compound with a defined selectivity profile, targeting multiple cancer-associated kinases.[2] Understanding such profiles is crucial for predicting both efficacy and potential side effects.
Key Methodologies for Assessing Cross-Reactivity
A robust evaluation of inhibitor cross-reactivity relies on a combination of in vitro and cellular assays. The following are indispensable tools in the drug developer's arsenal:
Kinome Scanning (Competition Binding Assays)
Principle: Kinome scanning platforms, such as KINOMEscan™, utilize a competition-based binding assay to quantify the interaction of a test compound against a large panel of purified kinases.[2] The inhibitor is tested at a fixed concentration, and its ability to displace a known, immobilized ligand for each kinase is measured. The results are typically reported as the percentage of remaining kinase bound to the immobilized ligand, providing a broad overview of the inhibitor's binding profile across the kinome.
Experimental Workflow:
Caption: A simplified workflow for a competition binding-based kinome scan.
Data Interpretation: The output is often visualized as a "tree spot" diagram, where kinases are arranged based on their phylogenetic relationships. Hits, or kinases that interact with the inhibitor, are highlighted, providing an intuitive visual representation of the selectivity profile.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is a powerful method for assessing target engagement in a cellular context. It is based on the principle that the binding of a ligand (inhibitor) stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified by heating cell lysates or intact cells treated with the inhibitor to various temperatures, followed by the detection of the remaining soluble protein.
Experimental Protocol:
Cell Treatment: Treat cultured cells with the 2-(4-Fluorophenyl)thiomorpholine-based inhibitor or vehicle control for a specified time.
Heating: Heat the cell lysates or intact cells to a range of temperatures (e.g., 40-70°C).
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
Protein Detection: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
2-(4-Fluorophenyl)thiomorpholine: Operational Disposal & Safety Guide
Executive Summary & Chemical Profile This is not a standard organic waste. 2-(4-Fluorophenyl)thiomorpholine presents a triad of disposal challenges that standard "solvent waste" protocols often overlook.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
This is not a standard organic waste. 2-(4-Fluorophenyl)thiomorpholine presents a triad of disposal challenges that standard "solvent waste" protocols often overlook.
The Amine (Basic): It is a secondary amine, making it corrosive and highly reactive with acids and acylating agents.
The Sulfur (Redox Active): The thiomorpholine ring is susceptible to oxidation. Mixing with strong oxidizers (e.g., peroxides, nitric acid) can trigger rapid, exothermic runaway reactions.
The Fluorine (Halogenated): Unlike standard organic waste, the C-F bond requires high-temperature incineration (>1,100°C) to fully mineralize. Improper incineration releases Hydrogen Fluoride (HF), damaging standard combustion chambers and scrubbers.
Operational Directive: This compound must be classified and segregated as "Halogenated, Basic Organic Waste."
D002 RCRA Characteristic. Must use UN-rated corrosive resistant packaging.
Incompatibilities
Strong Acids, Oxidizers, Acid Chlorides
Segregation Critical. Never co-mingle with acidic waste streams.
Combustion Byproducts
HF, SOx, NOx, COx
Requires incineration with caustic scrubbing.
Waste Segregation Logic (Decision Workflow)
Scientific integrity in disposal starts with segregation. Mixing this compound with incompatible streams is the most common cause of laboratory waste accidents.
The following logic gate ensures the material ends up in the correct waste stream (Stream C in most professional setups).
Figure 1: Waste segregation logic. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the fluorinated solute mandates the "Halogenated" waste stream to ensure proper incineration.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Objective: Prevent reaction in the waste container.
Quench Active Reactions: If the material was used in a reaction (e.g., alkylation), ensure no residual alkylating agents or strong acids remain.
pH Check: If the waste is an aqueous mixture, adjust pH to 9–10. Why? Acidifying this amine can generate heat. Keeping it basic prevents salt formation and maintains solubility in organic waste streams.
Phase 2: Packaging
Objective: Containment integrity.
Container Material: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but poses a breakage risk. Avoid metal containers if the waste is wet/aqueous, as the amine can corrode certain alloys over time.
Venting: If the waste contains oxidizers (violating protocol, but possible), use a vented cap (Simpurity or similar) to prevent pressure buildup.
Phase 3: Labeling (The "Chain of Custody")
A generic "Waste" label is negligent. The destruction facility needs specific data to calibrate their scrubbers.
Conditions: Temperature >1,100°C; Residence time >2 seconds.
Scrubbing: Wet caustic scrubbing is required to neutralize the Hydrogen Fluoride (HF) and Sulfur Dioxide (SO2) produced during combustion.
Emergency Response: Spill Protocol
In the event of a benchtop spill, speed and correct absorbent selection are vital.
Figure 2: Immediate spill response workflow. Note the prohibition of bleach, which can react with the sulfur/amine to form chloramines or sulfoxides exothermically.
Detailed Spill Steps:
Isolate: The "stench" of thiomorpholines can cause panic. Ventilate the area immediately.
PPE: Double-glove with Nitrile (0.11mm minimum). Standard lab coats are sufficient unless the spill is >1L.
Absorb: Use Vermiculite or "Universal" spill pads. Do not use paper towels for bulk liquid, as the high surface area can increase evaporation rates of the noxious fumes.
Decontaminate: Wipe the surface with a mild detergent or dilute acetic acid (vinegar) to neutralize the basic amine residue. Avoid Hypochlorite (Bleach) —it oxidizes the sulfur and can create toxic byproducts.
References & Authority[1][2][5][6][7][8]
US EPA. "Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS."[6][7][8] EPA Guidance Documents.[5][6] (While this specific molecule is not a PFAS polymer, the C-F bond destruction physics remain identical).
National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. (Standard for amine/sulfur segregation).
PubChem. "Thiomorpholine Compound Summary." National Library of Medicine. (Base structure hazard data).
Fisher Scientific. "Safety Data Sheet: Thiomorpholine." (Reference for GHS classification of the core pharmacophore).
Comprehensive Safety and Handling Guide for 2-(4-Fluorophenyl)thiomorpholine
This guide provides essential safety and logistical information for the handling and disposal of 2-(4-Fluorophenyl)thiomorpholine and its hydrochloride salt. As a trusted partner in your research, we aim to deliver value...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the handling and disposal of 2-(4-Fluorophenyl)thiomorpholine and its hydrochloride salt. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following protocols are grounded in established safety principles and data from closely related compounds, ensuring a comprehensive approach to risk mitigation.
Hazard Assessment and Chemical Profile
2-(4-Fluorophenyl)thiomorpholine is a derivative of thiomorpholine and is utilized in pharmaceutical and agrochemical research as a synthetic building block.[2] Its fluorophenyl group can enhance lipophilicity and biological activity.[2] The hydrochloride salt is typically an off-white solid.[2]
Based on the available data for analogous compounds, 2-(4-Fluorophenyl)thiomorpholine should be handled as a substance that is:
Corrosive: Likely to cause severe skin burns and eye damage upon direct contact.[1]
Harmful if Swallowed: May cause significant adverse health effects if ingested.[3]
Irritating to the Respiratory Tract: Inhalation of dust or vapors may cause respiratory irritation.
It is imperative to handle this compound with the appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 2-(4-Fluorophenyl)thiomorpholine. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.
Level of Protection
Required PPE
Rationale
Primary Protection (Essential for all handling)
• Gloves: Two pairs of powder-free nitrile gloves. • Eye Protection: Chemical safety goggles. • Lab Coat: A standard laboratory coat.
Prevents incidental skin contact and protects eyes from splashes.
Secondary Protection (For handling larger quantities or when there is a risk of splashing)
• Gloves: Two pairs of powder-free nitrile gloves. • Eye/Face Protection: Chemical safety goggles and a face shield. • Protective Clothing: A chemical-resistant apron over a lab coat.
Provides an additional barrier against splashes and more extensive skin contact.
Full Protection (For spill response or handling in poorly ventilated areas)
• Gloves: Two pairs of powder-free nitrile gloves. • Eye/Face Protection: Full-face respirator with appropriate cartridges. • Protective Clothing: A disposable chemical-resistant suit.
Offers comprehensive protection against inhalation of dust or vapors and extensive skin contact.
Workflow for PPE Selection:
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
A brief, descriptive caption directly below each generated diagram (Within 100 characters).
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing the risk of exposure.
3.1. Engineering Controls:
Ventilation: Always handle 2-(4-Fluorophenyl)thiomorpholine in a certified chemical fume hood to control airborne dust and vapors.[4]
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
3.2. Step-by-Step Handling Protocol:
Preparation:
Don the appropriate PPE as determined by your risk assessment.
Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
Assemble all necessary equipment and reagents before opening the chemical container.
Weighing and Transfer:
When weighing the solid compound, use a tared weigh boat or paper.
Perform all transfers of the solid carefully to avoid generating dust.
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
Post-Handling:
Securely seal the container of 2-(4-Fluorophenyl)thiomorpholine immediately after use.
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash your hands thoroughly with soap and water.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Response:
Evacuate the immediate area.
Wear full protective equipment, including respiratory protection if necessary.
For small spills, carefully cover with an inert absorbent material such as sand or vermiculite.
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]
Ventilate the area and decontaminate the spill site.
Disposal Plan
All waste containing 2-(4-Fluorophenyl)thiomorpholine must be treated as hazardous waste.
Waste Collection: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
Liquid Waste: Collect any liquid waste in a separate, labeled, and sealed container.
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[1]
By adhering to these guidelines, you can confidently and safely incorporate 2-(4-Fluorophenyl)thiomorpholine into your research workflows, ensuring the well-being of yourself and your colleagues.
References
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
Morpholine - SAFETY DATA SHEET. (2025, April 16). Retrieved from [Link]
Chem-Impex. (n.d.). 2-(4-Fluorophenyl) Thiomorpholine Hydrochloride. Retrieved from [Link]
Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals. Retrieved from [Link]